(4-Bromo-2,5-dimethoxyphenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromo-2,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSKPPVNGHKIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629652 | |
| Record name | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950846-26-1 | |
| Record name | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromo-2,5-dimethoxyphenyl)boronic acid (CAS: 950846-26-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Bromo-2,5-dimethoxyphenyl)boronic acid, a versatile reagent in modern organic synthesis, particularly in the construction of complex biaryl structures. This document details its chemical properties, a plausible synthetic route, its application in Suzuki-Miyaura cross-coupling reactions, and its potential significance in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a substituted phenylboronic acid that serves as a key building block in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 950846-26-1 | [1] |
| Molecular Formula | C₈H₁₀BBrO₄ | [1] |
| Molecular Weight | 260.88 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | Room temperature | [2] |
| InChI Key | VFSKPPVNGHKIFE-UHFFFAOYSA-N | [2] |
Synthesis of this compound
Experimental Protocol: Miyaura Borylation
Materials:
-
1-bromo-2,5-dimethoxybenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Pd(dppf)Cl₂] (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add 1-bromo-2,5-dimethoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), [Pd(dppf)Cl₂] (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude boronate ester is then hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2M HCl) or by purification on silica gel.
-
The resulting this compound can be further purified by recrystallization.
Caption: Synthesis workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in the Suzuki-Miyaura reaction for the synthesis of unsymmetrical biaryls.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
An aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (as solvent system)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 eq), this compound (1.2 eq), and triphenylphosphine (0.08 eq) in toluene.
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Bubble nitrogen gas through the mixture for 15 minutes to degas the solution.
-
Add palladium(II) acetate (0.02 eq) to the mixture.
-
Heat the reaction to reflux (around 100-110 °C) and stir vigorously for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Biological Significance
While direct biological activity data for this compound is not extensively documented, its structural motif is present in compounds with known pharmacological activity. The 4-bromo-2,5-dimethoxyphenyl moiety is a core component of several psychoactive phenethylamines, such as 2C-B, which are known to interact with serotonin receptors.[5] Boronic acids themselves are a class of compounds with increasing importance in medicinal chemistry, with several FDA-approved drugs containing a boronic acid functional group.[6]
Derivatives synthesized from this compound could be investigated as potential modulators of various biological targets, including G-protein coupled receptors like the serotonin receptors. The boronic acid group can act as a bioisostere for other functional groups and can form reversible covalent bonds with active site residues of enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The primary route detailed herein involves a lithium-halogen exchange from a readily available starting material, followed by borylation. This method is highlighted for its efficiency and applicability in various research and development settings.
Synthetic Strategy: Lithiation-Borylation
The most common and effective method for the synthesis of this compound is through a lithium-halogen exchange reaction starting from 1,4-dibromo-2,5-dimethoxybenzene. This organometallic approach allows for the regioselective introduction of the boronic acid moiety.
The overall transformation can be visualized as a two-step process:
-
Lithiation: Treatment of 1,4-dibromo-2,5-dimethoxybenzene with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures results in a selective bromine-lithium exchange. The kinetic acidity of the aromatic protons and the directing effects of the methoxy groups favor the exchange at one of the bromine-substituted positions.
-
Borylation: The resulting aryllithium intermediate is then quenched with a boron electrophile, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous transformations.
Synthesis of the Starting Material: 1,4-Dibromo-2,5-dimethoxybenzene
Reaction Scheme:
Caption: Synthesis of 1,4-Dibromo-2,5-dimethoxybenzene.
Procedure:
-
In a well-ventilated fume hood, dissolve 1,4-dimethoxybenzene in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 1,4-dibromo-2,5-dimethoxybenzene.
Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,4-dibromo-2,5-dimethoxybenzene and dissolve in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (typically 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
To the aryllithium species, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 1,4-Dibromo-2,5-dimethoxybenzene | n-Butyllithium | THF | -78 | 1-2 |
| 2 | Aryllithium intermediate | Triisopropyl borate | THF | -78 to RT | 12 |
| 3 | Boronate ester | Aqueous acid (e.g., HCl) | - | RT | 1 |
Table 2: Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| This compound | C₈H₁₀BBrO₄ | 260.88 | 60-80 | White to off-white solid |
Note: Yields are dependent on the specific reaction scale and purification method.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis.
Spectroscopic Characterization of (4-Bromo-2,5-dimethoxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for (4-Bromo-2,5-dimethoxyphenyl)boronic acid, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Core Data Presentation
Molecular Structure:
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | s | 1H | Ar-H |
| ~7.1 | s | 1H | Ar-H |
| ~5.0-6.0 | br s | 2H | B(OH)₂ |
| ~3.9 | s | 3H | OCH₃ |
| ~3.8 | s | 3H | OCH₃ |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~152 | Ar-C-OCH₃ |
| ~150 | Ar-C-OCH₃ |
| ~118 | Ar-C-H |
| ~117 | Ar-C-Br |
| ~115 | Ar-C-H |
| ~110 (broad) | Ar-C-B(OH)₂ |
| ~57 | OCH₃ |
| ~56 | OCH₃ |
Table 3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| 3050-3000 | Medium | Ar C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (OCH₃) |
| ~1600, ~1480 | Medium-Strong | Ar C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250, ~1050 | Strong | C-O stretch (aryl ethers) |
| ~1020 | Strong | B-OH bend |
| ~700 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₁₀BBrO₄[1][2] |
| Molecular Weight | 260.88 g/mol [2] |
| Exact Mass | 259.98555 u[2] |
| Expected [M+H]⁺ | 261.9933 |
| Expected [M-H]⁻ | 259.9778 |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Boronic acids have a tendency to form boroxines (cyclic anhydrides) upon dehydration, which can lead to complex NMR spectra. Using a solvent that can disrupt hydrogen bonding, such as DMSO-d₆ or Methanol-d₄, is often beneficial.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal standard.
3. ¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used as an internal standard.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2. IR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
2. Mass Spectrum Acquisition (Electrospray Ionization - ESI):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Both positive and negative ion modes should be used to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and characteristic isotopic patterns of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Commercial suppliers of (4-Bromo-2,5-dimethoxyphenyl)boronic acid
An In-depth Technical Guide to (4-Bromo-2,5-dimethoxyphenyl)boronic acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals involved in drug development. This document details its chemical properties, commercial availability, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Compound Overview
This compound is a substituted phenylboronic acid that serves as a key building block in the synthesis of complex organic molecules. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental transformation for the formation of carbon-carbon bonds.[1] The presence of the bromo and dimethoxy functional groups on the phenyl ring allows for diverse synthetic manipulations, making it a versatile intermediate in the development of novel pharmaceutical compounds and other biologically active molecules.[2][3]
Commercial Supplier Data
A variety of chemical suppliers offer this compound. The following table summarizes the key quantitative data from several commercial sources to facilitate comparison.
| Supplier/Partner | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Temperature |
| Sigma-Aldrich (ChemScene) [4] | 950846-26-1 | C8H10BBrO4 | 260.88 | 96% | Solid | Room temperature |
| JHECHEM CO LTD [5] | 950846-26-1 | C8H10BBrO4 | 260.88 | Not Specified | Not Specified | Not Specified |
| Biotuva Life Sciences | 950846-26-1 | C8H10BBrO4 | 260.88 | 95% | Not Specified | Not Specified |
| Achmem [6] | 950846-26-1 | C8H10BBrO4 | 260.88 | Not Specified | Not Specified | 2-8°C, Inert atmosphere |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound with an aryl halide. This protocol is based on established methodologies for Suzuki couplings.[7][8][9]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/ligand)[7]
-
Base (e.g., K2CO3, K3PO4, Cs2CO3)[7]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring apparatus (e.g., TLC, GC-MS)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 mmol). The specific catalyst and ligand may need to be optimized for the specific substrates.
-
Solvent Addition: Add the anhydrous solvent (5-10 mL).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[8]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualization of Key Processes
Synthesis of a Phenylboronic Acid
The following diagram illustrates a general synthetic route to a phenylboronic acid, starting from a bromo-substituted aromatic compound. This process typically involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.[10]
Caption: General synthesis of a phenylboronic acid.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis.[7] The diagram below outlines the key steps in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-(4-Bromo-2,5-dimethoxyphenyl)boronic acid | 950846-26-1 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. achmem.com [achmem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 2,5-Dimethoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development
Introduction: The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1][2] Its broad adoption in drug discovery and development is a testament to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents.[3][4] This technical guide provides an in-depth overview of the Suzuki-Miyaura coupling, focusing on its core mechanism, a survey of quantitative data, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.
Core Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The cycle is comprised of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[1]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound.[6]
-
Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Key Reaction Components and Their Influence on Yield
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of its components.
Palladium Catalyst and Ligands: While early iterations of the reaction utilized simple palladium sources, the development of specialized phosphine ligands has dramatically expanded the scope and efficiency of the coupling. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and SPhos families, have proven particularly effective for coupling challenging substrates like aryl chlorides.[3]
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] The choice of base can significantly impact the reaction yield and is often substrate-dependent. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH).[8]
Organoboron Reagent: Boronic acids are the most common organoboron reagents used in Suzuki-Miyaura couplings. However, boronate esters, such as pinacol esters, are often employed to enhance the stability of the boron reagent and prevent side reactions like protodeboronation.[8]
Organic Halide: The reactivity of the organic halide follows the general trend of I > Br > OTf >> Cl.[7] While aryl and vinyl iodides and bromides are highly reactive, advancements in ligand design have enabled the efficient coupling of the less reactive but more readily available aryl chlorides.[9]
| Catalyst/Ligand | Base | Solvent | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 4-Chloroanisole | Phenylboronic acid | 98 | [3] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 95 | [3] |
| Pd/ˢSphos | K₂CO₃ | Water/Acetonitrile | 4-Chlorotoluene | p-Tolylboronic acid | 92 | [10] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 90 | [1] |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | THF/H₂O | 4-Bromobenzonitrile | Phenylboronic acid | 85 | [11] |
Table 1: Comparative Yields of Suzuki-Miyaura Coupling Reactions with Various Catalysts, Ligands, and Substrates.
| Base | Solvent | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| Na₂CO₃ | EtOH/H₂O | 4-Chlorobenzaldehyde | Phenylboronic acid | 99 | [12] |
| K₂CO₃ | Toluene | 4-Bromobenzoyl chloride | Phenylboronic acid | 95 | [13] |
| K₃PO₄ | Dioxane/H₂O | 3-Chloropyridine | 2-Pyridylboronate | 91 | [14] |
| KOH | Toluene/H₂O | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 86 | [1] |
| KF | Dioxane | 4-n-Butylchlorobenzene | 2-Pyridylboronate | 76 | [14] |
Table 2: Effect of Different Bases on the Yield of Suzuki-Miyaura Coupling Reactions.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is adapted for the coupling of aryl chlorides, which are often challenging substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium precatalyst (e.g., Pd/ˢSphos, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Solvent system (e.g., water-acetonitrile 4:1, 5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, palladium precatalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 37 °C) and stir for the required time (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.[10]
Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general method for the synthesis of biphenyl compounds, a common scaffold in medicinal chemistry.[15]
Materials:
-
Aryl halide (e.g., 1-bromo-4-iodobenzene, 1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and phenylboronic acid in the solvent mixture.
-
Add the base and palladium catalyst to the solution.
-
Heat the reaction mixture to reflux and stir vigorously for the specified duration, monitoring for completion.
-
After cooling to room temperature, perform a liquid-liquid extraction to separate the product.
-
Wash the organic layer with brine, dry over a drying agent, and remove the solvent in vacuo.
-
The resulting crude product can be further purified by recrystallization or column chromatography.[16]
Conclusion
The Suzuki-Miyaura coupling reaction is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. Its versatility, reliability, and favorable environmental profile have cemented its status as a preferred method for the construction of complex molecular architectures. A thorough understanding of the reaction mechanism and the interplay between its various components is paramount to optimizing reaction conditions and achieving high yields of desired products. This guide has provided a foundational overview of these aspects, offering both theoretical insights and practical protocols to aid researchers in the successful application of this powerful synthetic transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 16. asianpubs.org [asianpubs.org]
The Pivotal Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives have emerged as indispensable tools in the arsenal of synthetic organic chemists. Their unique electronic properties, stability, and versatile reactivity have propelled them to the forefront of modern synthetic methodologies, with profound implications for academic research, industrial chemistry, and pharmaceutical drug development. This technical guide provides an in-depth exploration of the core applications of boronic acids, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
Core Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Boronic acids are most renowned for their central role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, their utility extends far beyond this single transformation, encompassing a range of powerful reactions for constructing complex molecular architectures.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between organoboron compounds and organohalides or triflates.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, a testament to its transformative impact on organic synthesis.[2] The reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[2][3]
Table 1: Suzuki-Miyaura Coupling - Representative Reaction Conditions and Yields [4][5][6][7]
| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₃PO₄ | WEB | RT | 1 | 95 |
| 2 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) / XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 |
| 3 | 1-Iodo-4-nitrobenzene | 4-Methylphenylboronic acid | PdCl₂(Ln@β-CD) (0.01) | K₃PO₄·7H₂O | H₂O | 90 | 4 | 98 |
| 4 | 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF | Dioxane | 110 | 12 | 85 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | i-PrOH | 50 | 1 | 88 |
Experimental Protocol: General Procedure for a Ligand-Free Suzuki-Miyaura Coupling [8]
-
Reaction Setup: In a suitable reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., a water-ethanol blend, WEB, 3 mL).
-
Reaction Execution: Stir the mixture at room temperature for the specified time (typically 1-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether, 4 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex.[9][10][11]
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, coupling arylboronic acids with amines, alcohols, and other nucleophiles.[12][13] This copper-catalyzed reaction is often advantageous as it can be performed under mild, aerobic conditions, offering a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[13][14]
Table 2: Chan-Lam Coupling - Substrate Scope and Yields [15][16]
| Entry | N/O-Nucleophile | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 85 |
| 2 | Imidazole | 4-Tolylboronic acid | [Cu(OH)·TMEDA]₂Cl₂ (10) | O₂ (oxidant) | CH₂Cl₂ | RT | 24 | 90 |
| 3 | Phenol | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (stoichiometric) | Et₃N | CH₂Cl₂ | RT | 24 | 88 |
| 4 | 2-Nitroimidazole | 4-Methylphenylboronic acid | --INVALID-LINK--₂ (8) | K₂CO₃ | MeOH | 60 | 12 | 85 |
| 5 | Pyrrolidine | Phenylboronic acid | Cu(OAc)₂·H₂O (10) | None (amine is base) | CH₂Cl₂ | RT | 18 | 75 |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation [13]
-
Reaction Setup: To a stirred solution of the amine or other N-nucleophile (1.0 equiv) and the arylboronic acid (1.5 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the copper catalyst (e.g., Cu(OAc)₂, 1.0 equiv for stoichiometric or 10 mol% for catalytic) and a base (e.g., pyridine, 2.0 equiv).
-
Reaction Execution: Stir the mixture at room temperature, open to the air, for the required duration (typically 12-72 hours).
-
Work-up: After completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the N-arylated product.
Proposed Mechanism of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle.[13]
The Petasis Reaction: A Versatile Multicomponent Reaction
The Petasis borono-Mannich (PBM) reaction is a powerful three-component reaction involving an amine, a carbonyl compound, and a vinyl- or arylboronic acid to produce substituted amines, including valuable α-amino acids.[17][18] This reaction is prized for its operational simplicity, often proceeding under mild conditions without the need for a metal catalyst, and its ability to generate molecular complexity in a single step.[19]
Table 3: Petasis Reaction - Examples and Yields [19][20][21]
| Entry | Amine | Carbonyl | Boronic Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Morpholine | Glyoxylic acid | Phenylboronic acid | CH₂Cl₂ | RT | 12 | 92 | | 2 | L-Phenylalanine methyl ester | Lactol | (E)-Styrylboronic acid | EtOH | RT | 24 | 85 (anti) | | 3 | Aniline | Paraformaldehyde | Phenylboronic acid | Toluene | 60 | 24 | 89 | | 4 | tert-Butylsulfinamide | Glyoxylic acid | (E)-Styrylboronic acid | CH₂Cl₂ | RT | 18 | 95 | | 5 | Pyrrolidine | Salicylaldehyde | 4-Methoxyphenylboronic acid | MTBE | 0 | 24 | 92 |
Experimental Protocol: General Procedure for the Petasis Reaction [22]
-
Reaction Setup: In a reaction vial, dissolve the boronic acid (1.5 equiv), amine (1.2 equiv), and aldehyde (1.0 equiv) in a suitable solvent (e.g., dry DMF).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon) for several cycles.
-
Reaction Execution: If a photoredox catalyst is used, irradiate the mixture with blue light while maintaining a controlled temperature (e.g., 30-35 °C) for 24 hours. For thermal reactions, stir at the specified temperature.
-
Work-up: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Separate the organic layer, dry it, and concentrate it. Purify the crude product via column chromatography.
Logical Workflow of the Petasis Reaction
The Petasis reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the organoboronic acid.
Expanding the Horizons: Diverse Roles of Boronic Acids
Beyond these cornerstone reactions, boronic acids exhibit a remarkable range of functionalities that are increasingly being exploited in various fields of chemical science.
Boronic Acids as Protecting Groups
The reversible formation of boronate esters with diols makes boronic acids effective protecting groups in organic synthesis, particularly in carbohydrate chemistry.[10] Various protecting groups have been developed with differing stabilities and deprotection conditions, allowing for orthogonal protection strategies.[23]
Table 4: Common Boronic Acid Protecting Groups and Their Deprotection Conditions
| Protecting Group | Structure | Stability | Deprotection Conditions |
| Pinacol (Pin) | Cyclic boronic ester with pinacol | Stable to chromatography, moderately stable to hydrolysis | Acidic or basic hydrolysis, often requires harsh conditions for sterically hindered esters |
| N-Methyliminodiacetic acid (MIDA) | Tetracoordinate boronate | Very stable to a wide range of reagents | Mild aqueous base (e.g., NaOH, K₂CO₃) |
| 1,8-Diaminonaphthalene (dan) | Bicyclic aminal | Very stable, even to conditions that cleave MIDA esters | Mild acidic conditions (e.g., aqueous HCl during workup) |
| Potassium trifluoroborate (BF₃K) | Anionic tetracoordinate boronate | Bench-stable, crystalline solids | Hydrolysis to the boronic acid is required for cross-coupling |
Boronic Acids in Catalysis
Boronic acids themselves can act as catalysts, primarily by activating hydroxyl groups through the formation of reversible covalent bonds.[24][25] This mode of catalysis, known as boronic acid catalysis (BAC), enables a variety of transformations under mild conditions, including amide bond formation, cycloadditions, and Friedel-Crafts-type reactions.[25] The Lewis acidic nature of the boron center is key to this catalytic activity.[26]
Boronic Acids as Chemical Sensors
The ability of boronic acids to bind reversibly with diols forms the basis for their use in chemical sensors, particularly for the detection of saccharides like glucose.[27][28] This interaction can be coupled to a fluorescent reporter molecule, leading to a change in fluorescence intensity or wavelength upon binding to the target analyte.[29]
Table 5: Performance of Selected Boronic Acid-Based Fluorescent Glucose Sensors [27][30]
| Sensor | Fluorophore | Detection Limit (μM) | Optimal pH | Key Features |
| Anthracene-based monoboronic acid | Anthracene | - | 7.4 | One of the early examples, shows fluorescence quenching. |
| Benzoxaborole-based probe | - | 0.41 | 7.4 | Improved selectivity over simple boronic acids. |
| Tricarbocyanine-derived boronic acid | Tricarbocyanine | - | 7.4 | Near-infrared emission, suitable for live cell imaging. |
| Diboronic acid probe (Mc-CDBA) | Anthracene derivative | 1.37 | 5-8 | High sensitivity and good performance in biological systems. |
Boronic Acids in Drug Discovery and Development
The unique properties of boronic acids have made them valuable motifs in medicinal chemistry and drug discovery. The proteasome inhibitor bortezomib (Velcade®), a dipeptide boronic acid, was a landmark approval that spurred significant interest in this class of compounds.[31] The boron atom in these drugs often plays a crucial role in binding to the target enzyme, typically by forming a reversible covalent bond with a serine or threonine residue in the active site.[31] The application of boronic acids in solid-phase synthesis has further streamlined the generation of peptide-based drug candidates.[2][23][32][33]
Experimental Workflow: Solid-Phase Synthesis of C-Terminal Peptide Boronic Acids
This workflow illustrates a general approach for the synthesis of peptides with a C-terminal boronic acid on a solid support, which is advantageous for purification and automation.[32][33]
Conclusion
Boronic acids have transcended their initial application in the Suzuki-Miyaura coupling to become a versatile and powerful class of reagents and functional motifs in organic synthesis. Their continued development and application in areas ranging from catalysis and materials science to medicinal chemistry and chemical biology promise to drive further innovation. The ability to fine-tune their steric and electronic properties, coupled with their generally low toxicity, ensures that boronic acids will remain at the cutting edge of chemical research for the foreseeable future. This guide has provided a comprehensive overview of their core functionalities, offering valuable data and protocols for researchers and professionals seeking to harness the full potential of these remarkable compounds.
References
- 1. A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells [mdpi.com]
- 2. Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Petasis reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Photoredox-catalyzed multicomponent Petasis reaction in batch and continuous flow with alkyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
- 29. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. | Semantic Scholar [semanticscholar.org]
- 32. Solid Phase Synthesis of C-Terminal Boronic Acid Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Expanding Frontier of Drug Discovery: A Technical Guide to Boronic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of boronic acids into small molecules has emerged as a powerful and innovative approach in modern drug discovery, leading to the development of novel therapeutics with significant clinical impact. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and recent advancements in the discovery of novel compounds utilizing boronic acids. From their unique chemical properties to their diverse applications as potent enzyme inhibitors, this document serves as a comprehensive resource for professionals in the field.
The Rise of Boronic Acids in Medicinal Chemistry
Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possess unique electronic and geometric properties that make them highly attractive pharmacophores. Their ability to form reversible covalent bonds with nucleophilic residues, such as the serine or threonine in the active sites of enzymes, underpins their efficacy as potent and selective inhibitors.[1][2][3] This has led to the successful development and FDA approval of several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[4][5]
The versatility of boronic acids extends beyond enzyme inhibition. They are increasingly being explored as sensors for biological molecules like carbohydrates and as components of targeted drug delivery systems.[2] The ongoing research and clinical trials involving boronic acid derivatives highlight their expanding role in addressing a wide range of diseases, from cancer to infectious diseases.[4][5]
Quantitative Bioactivity of Boronic Acid-Based Inhibitors
The potency and selectivity of boronic acid compounds are critical parameters in their development as therapeutic agents. The following tables summarize key quantitative data for various classes of boronic acid inhibitors, providing a comparative overview of their biological activity.
Table 1: Boronic Acid-Based β-Lactamase Inhibitors
| Compound/Inhibitor | Target β-Lactamase | IC50 (nM) | Kᵢ (nM) | Reference |
| S02030 | KPC-2 | 80 | - | [6] |
| S02030 | CTX-M-96 | 2 | - | [6] |
| MB_076 | KPC-2 | 135 | - | [6] |
| MB_076 | CTX-M-96 | 4 | - | [6] |
| Compound 2b | KPC-2 | 84 | - | [7] |
| Compound 2b | SHV-1 | 130 | - | [7] |
| Compound 5 | KPC-2 | - | 730 | [8] |
| Compound 10a | AmpC | - | 140 | [8] |
| Benzo[b]thiophene derivatives | NDM-1 | 30,000 - 70,000 | - | [1][9] |
Table 2: Boronic Acid-Based Serine Protease Inhibitors
| Compound/Inhibitor | Target Serine Protease | IC50 (µM) | Kᵢ (nM) | Reference |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | - | 65 | [3] |
| Compound 3b | P. falciparum SUB1 | - | - | [10] |
| Compound 3e | P. falciparum SUB1 | - | - | [10] |
| Compound 3i | P. falciparum SUB1 | - | - | [10] |
| Compound 3j | P. falciparum SUB1 | - | - | [10] |
Table 3: Boronic Acid-Based Proteasome and Other Enzyme Inhibitors
| Compound/Inhibitor | Target Enzyme/Cell Line | IC50 (nM) | Reference |
| Bortezomib | Proteasome | 7.05 | [11] |
| Compound 15 | Proteasome | 4.60 | [11] |
| Compound 66 | Proteasome | 1.1 | [11] |
| Compound 66 | HDAC | 255 | [11] |
| Compound 66 | RPMI-8226 (Multiple Myeloma) | 6.66 | [11] |
| Compound 66 | U266 (Multiple Myeloma) | 4.31 | [11] |
| Compound 66 | KM3 (Multiple Myeloma) | 10.1 | [11] |
| Compound 66 | KM3/BTZ (Bortezomib-resistant) | 8.98 | [11] |
Key Signaling Pathways and Experimental Workflows
The rational design of boronic acid-based drugs relies on a thorough understanding of their molecular targets and the signaling pathways they modulate. A prominent example is the mechanism of action of Bortezomib, which targets the ubiquitin-proteasome pathway and subsequently affects the NF-κB signaling cascade.
Figure 1: Mechanism of action of Bortezomib on the NF-κB signaling pathway.
The discovery and development of novel boronic acid compounds typically follow a structured workflow, beginning with target identification and culminating in preclinical and clinical evaluation.
Figure 2: General experimental workflow for boronic acid drug discovery.
Detailed Experimental Protocols
The successful synthesis and evaluation of boronic acid compounds require robust and reproducible experimental protocols. This section provides detailed methodologies for key experiments commonly employed in the field.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is widely used for the formation of carbon-carbon bonds in the synthesis of boronic acid derivatives.[12][13]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Solvent (e.g., WEB - a water-extract of biomass) (3 mL)[14]
-
Diethyl ether
-
n-hexane/ethyl acetate (9:1 v/v)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).[14]
-
Add the solvent (3 mL) and stir the mixture at room temperature for the appropriate time, monitoring the reaction by TLC or GC-MS.[14]
-
Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).[14]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an n-hexane/ethyl acetate (9:1 v/v) eluent to yield the desired coupled product.[14]
Synthesis of Bortezomib (Illustrative Steps)
The synthesis of Bortezomib is a multi-step process that has been optimized for industrial production. The following outlines key transformations based on published methods.[15][16][17][18]
Step 1: Preparation of (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate (Key Intermediate) This chiral boronic ester is a crucial starting material. Its synthesis involves the reaction of isobutylboronic acid with (1S, 2S, 3R, 5S)-(+)-2,3-pinanediol, followed by a series of transformations including chlorination, amination, and deprotection to yield the trifluoroacetate salt.[15][16]
Step 2: Peptide Coupling The chiral boronic ester intermediate is then coupled with N-protected L-phenylalanine (e.g., Boc-L-phenylalanine) using a suitable coupling agent like TBTU or EDCI.[18]
Step 3: Deprotection and Second Peptide Coupling The protecting group on the phenylalanine moiety is removed, and the resulting amine is coupled with pyrazine-2-carboxylic acid.[16]
Step 4: Deprotection of the Boronic Acid The final step involves the removal of the pinanediol protecting group from the boronic acid, typically under acidic conditions with an isobutylboronic acid exchange, to yield Bortezomib.[17]
Proteasome Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against the 20S proteasome using a fluorogenic substrate.[19][20][21][22]
Materials:
-
Purified 20S proteasome
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.05% SDS)
-
Test compounds (boronic acids) dissolved in DMSO
-
Proteasome inhibitor (positive control, e.g., MG-132)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, purified 20S proteasome, and the test compound or control (DMSO for negative control, MG-132 for positive control).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the proteasome substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The field of boronic acid-based drug discovery continues to evolve rapidly, driven by innovative synthetic methodologies and a deeper understanding of their biological mechanisms.[23][24][25] The unique properties of the boronic acid moiety offer a versatile platform for the design of highly potent and selective drugs. Future research will likely focus on exploring new chemical space for boronic acid derivatives, developing novel drug delivery systems to enhance their pharmacokinetic profiles, and identifying new biological targets for these promising compounds. The continued collaboration between chemists, biologists, and pharmacologists will be crucial in translating the potential of boronic acids into the next generation of transformative medicines.
References
- 1. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. CN101812026A - Method for synthesizing bortezomib - Google Patents [patents.google.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. med.fsu.edu [med.fsu.edu]
- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 24. Simple Method for Synthesizing Boronic Acid-Based Drugs | Technology Networks [technologynetworks.com]
- 25. research.rug.nl [research.rug.nl]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. This palladium-catalyzed cross-coupling reaction is distinguished by its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents.[1][2][3][4] These attributes have led to its widespread adoption in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the Suzuki coupling reaction utilizing (4-Bromo-2,5-dimethoxyphenyl)boronic acid, a versatile building block in medicinal chemistry and materials science.
Reaction Principle
The catalytic cycle of the Suzuki coupling reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, an aryl bromide coupling partner) to form a Pd(II) intermediate.[1][2][3]
-
Transmetalation: In the presence of a base, the organoboronic acid transfers its organic moiety to the palladium center, forming a diorganopalladium(II) complex.[1][2]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][3]
A diagram illustrating the generally accepted mechanism of the Suzuki-Miyaura coupling is provided below.
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is a representative procedure for the Suzuki coupling of this compound with a generic aryl bromide. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-iodotoluene, 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)[5]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for a generic Suzuki coupling reaction. Actual results will vary depending on the specific aryl halide used.
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents |
| Aryl Bromide | 1.0 |
| This compound | 1.2 |
| Palladium(II) acetate | 0.02 |
| Triphenylphosphine | 0.08 |
| Potassium Carbonate | 4.0 |
Table 2: Reaction Conditions and Performance
| Parameter | Value |
| Solvent System | 1,4-Dioxane / Water (5:1) |
| Temperature | 80-90 °C |
| Reaction Time | 2-12 hours |
| Typical Yield | 70-95% |
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the Suzuki coupling reaction.
Safety Precautions
-
Palladium compounds and organophosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium source is of good quality. Consider using a pre-catalyst or activating the catalyst in situ. |
| Ineffective base | Use a freshly opened or properly stored base. Consider alternative bases such as Cs₂CO₃ or K₃PO₄. | |
| Poor quality solvent | Use anhydrous solvents. | |
| Formation of homocoupled byproducts | Reaction conditions too harsh | Lower the reaction temperature. |
| Oxygen present | Ensure the reaction is performed under a strictly inert atmosphere. | |
| Protodeborylation of boronic acid | Presence of excess water or acid | Use anhydrous solvents and ensure the base is sufficiently strong. |
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol described herein provides a general framework for the successful coupling of this compound with a range of aryl bromides. Adaptation and optimization of this protocol will enable researchers to efficiently synthesize a diverse array of novel molecules for applications in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with various aryl halides. This versatile reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] This reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of reactants.[3][4] The use of this compound as a coupling partner allows for the introduction of a highly functionalized phenyl ring, a common scaffold in medicinal chemistry.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Common Catalytic Systems
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Below is a summary of commonly used components for the coupling of aryl bromides with arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst Precursor | Ligand | Base | Solvent(s) | Typical Temp. (°C) |
| Pd(PPh₃)₄ | PPh₃ (in situ) | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF | 80-110 |
| Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, CsF | Toluene, DMF, Acetonitrile | 80-120 |
| Pd₂(dba)₃ | JohnPhos, Buchwald Ligands | Cs₂CO₃, K₃PO₄ | THF, Toluene | 40-100 |
| PdCl₂(dppf) | dppf (in situ) | K₂CO₃, Na₂CO₃ | 1,4-Dioxane, DMF, Ethanol/Water | 80-100 |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for each specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃ or a Buchwald ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.1 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.5 - 5 mol%), and the ligand (if required, in appropriate molar ratio to the palladium).
-
Add the base (2.0 - 3.0 equivalents).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Logical Relationships in the Catalytic System
The success of the Suzuki-Miyaura coupling is dependent on the interplay between its various components. The choice of each component can significantly influence the reaction outcome.
Caption: Interdependencies of components in a Suzuki-Miyaura coupling reaction.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryl compounds. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors. Optimization of the reaction conditions for each specific substrate pair is recommended to achieve the best possible results.
References
Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical parameter in the success of this reaction is the choice of base, which plays a multifaceted role in the catalytic cycle. The base is not only responsible for the activation of the organoboron species, facilitating transmetalation to the palladium center, but it can also influence catalyst activity and stability. For electron-rich boronic acids, such as (4-Bromo-2,5-dimethoxyphenyl)boronic acid, the selection of an appropriate base is paramount to achieving high yields and minimizing side reactions. This document provides a comprehensive guide to base selection for the Suzuki coupling of this compound with aryl halides, complete with comparative data and detailed experimental protocols. Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed and have demonstrated effectiveness in couplings involving electron-rich substrates.[1][2]
Data Presentation: Comparison of Bases
The following table summarizes the impact of different bases on the yield of the Suzuki coupling reaction between this compound and 4-bromoanisole. The data highlights the superior performance of stronger inorganic bases in this transformation.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 81 |
| 4 | NaHCO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 24 | 45 |
| 5 | Et₃N | 1,4-Dioxane | Pd(PPh₃)₄ (3 mol%) | 90 | 24 | <10 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling reaction of this compound with 4-bromoanisole using different bases.
Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
This protocol is recommended for achieving the highest yield based on the comparative data.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
This protocol provides a cost-effective alternative to potassium phosphate, albeit with a slightly lower yield.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with potassium carbonate.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
Follow steps 5-7 from Protocol 1 for workup and purification.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2,5-dimethoxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly in the construction of complex biaryl structures and heterocyclic systems that are often scaffolds for pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a primary application for this reagent, and its efficiency is profoundly influenced by the choice of solvent. The solvent system can affect catalyst stability, reagent solubility, and the reaction mechanism, thereby impacting yield, reaction time, and impurity profiles. These application notes provide an overview of solvent effects on reactions involving this compound and offer detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions
The choice of solvent is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. The polarity, protic or aprotic nature, and water miscibility of the solvent can significantly influence the reaction outcome. While specific solvent screening data for this compound is not extensively published, general principles derived from similar aryl bromides can be applied.
A variety of solvents have been successfully employed in Suzuki-Miyaura reactions, often as single solvents or in biphasic mixtures with water. The addition of water can be beneficial for dissolving the inorganic base and facilitating the transmetalation step.
Data Presentation: Summary of Solvent Effects on Suzuki-Miyaura Coupling of Aryl Bromides
The following table summarizes the typical solvents used for Suzuki-Miyaura reactions and their general effects on the reaction outcome, which can be extrapolated for reactions with this compound.
| Solvent System | Typical Reaction Conditions & Observations | Expected Outcome with this compound |
| 1,4-Dioxane/Water | Often used with bases like K₃PO₄ or K₂CO₃. Provides good solubility for both organic and inorganic reagents. A common ratio is 4:1 or 3:1 (organic:water). Can lead to good to excellent yields.[1] | High yields expected. This is a robust and widely applicable solvent system for Suzuki-Miyaura couplings. |
| Toluene/Water | A common choice for reactions at higher temperatures. The biphasic system requires efficient stirring. Can be effective with a variety of bases. | Good to high yields. Toluene is a standard solvent for many cross-coupling reactions and should perform well. |
| Acetonitrile (ACN) | A polar aprotic solvent that can be used in both anhydrous and aqueous conditions. In some cases, it has been shown to favor reaction at triflate over chloride, indicating its potential to influence selectivity in multifunctional molecules.[2] | Moderate to good yields. Its high polarity may be advantageous for certain substrates. |
| Alcohols (Methanol, Ethanol)/Water | Alcohols, particularly in aqueous mixtures, can promote the reaction and lead to high yields.[3] For instance, a MeOH:H₂O mixture of 3:2 has been shown to be effective.[3] | Potentially high yields. The protic nature of alcohols can facilitate the reaction. |
| Tetrahydrofuran (THF)/Water | A versatile solvent that can promote Suzuki-Miyaura couplings. THF is a nonpolar solvent that has been shown to favor reactions at chloride over triflate.[2] | Good yields. A common and effective solvent for a range of cross-coupling reactions. |
| N,N-Dimethylformamide (DMF)/Water | A polar aprotic solvent that can be used for challenging couplings. In some instances, DMF can also act as a hydrogen source for side reactions like hydrodehalogenation.[4] | Moderate to good yields. Useful for substrates with poor solubility in other solvents, but potential for side reactions should be considered. |
| Water | Can be used as a green solvent for Suzuki-Miyaura couplings, especially with water-soluble catalysts and substrates.[5] | Yields may vary. Feasibility depends on the solubility of the coupling partners and catalyst system. |
Experimental Protocols
The following are detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide or triflate coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent of choice (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the chosen solvent and degassed water (if applicable) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed flask to several cycles of vacuum and backfilling with the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Logical Relationship of Solvent Properties to Reaction Outcome
References
(4-Bromo-2,5-dimethoxyphenyl)boronic acid: A Versatile Building Block in Medicinal Chemistry
(4-Bromo-2,5-dimethoxyphenyl)boronic acid is a valuable synthetic intermediate in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the phenyl ring, offers opportunities for diverse functionalization and modulation of physicochemical properties of target compounds. This reagent has found applications in the development of novel therapeutic agents, particularly in the areas of oncology and neuroscience.
Key Applications in Drug Discovery
The primary application of this compound lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in many biologically active molecules.
Anticancer Agents: Tubulin Polymerization Inhibitors
One of the notable applications of this boronic acid is in the synthesis of biaryl compounds that act as tubulin polymerization inhibitors. These agents disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The 4-bromo-2,5-dimethoxyphenyl moiety can be incorporated into molecules that bind to the colchicine site on β-tubulin, thereby inhibiting microtubule dynamics.
Derivatives of N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide have shown potent cytotoxic activity against various cancer cell lines. The quantitative data for representative compounds are summarized in the table below.
| Compound ID | Cell Line | IC50 (µM) |
| 1 | HeLa | 0.8 |
| 1 | HT-29 | 0.9 |
| 1 | MCF7 | 0.5 |
| 2 | HeLa | 0.6 |
| 2 | HT-29 | 0.7 |
| 2 | MCF7 | 0.4 |
Central Nervous System (CNS) Agents: Serotonin Receptor Modulators
The 4-bromo-2,5-dimethoxyphenyl scaffold is also present in compounds targeting serotonin (5-HT) receptors in the central nervous system. These receptors are implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[1] For instance, the compound CIMBI-36, which contains the 4-bromo-2,5-dimethoxyphenyl group, is a potent 5-HT2A receptor agonist. This highlights the potential of using this compound to synthesize novel ligands for serotonin receptors to explore their therapeutic potential.
Experimental Protocols
The following are representative protocols for the application of this compound in medicinal chemistry.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-iodoaniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the solvent system (e.g., Toluene/Water 4:1).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Mechanisms of Action
Tubulin Polymerization Inhibition Pathway
The following diagram illustrates the mechanism by which biaryl compounds synthesized from this compound can inhibit tubulin polymerization, leading to apoptosis in cancer cells.
Caption: Mechanism of tubulin polymerization inhibition.
Serotonin Receptor Signaling Pathway
This diagram illustrates a simplified signaling pathway for a G-protein coupled serotonin receptor, which can be modulated by ligands containing the 4-bromo-2,5-dimethoxyphenyl moiety.
References
Application of (4-Bromo-2,5-dimethoxyphenyl)boronic acid in Materials Science
Application Note AP-SM2025-1
Introduction
(4-Bromo-2,5-dimethoxyphenyl)boronic acid is a versatile building block in materials science, primarily utilized as a monomer in the synthesis of advanced functional organic materials. Its unique structure, featuring a reactive boronic acid group, a polymerizable bromo-substituent, and electron-donating methoxy groups, makes it a valuable precursor for the creation of conjugated polymers with tailored optoelectronic properties. These properties are of significant interest for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The primary application of this compound lies in its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of extended π-conjugated polymer backbones. The dimethoxy substituents on the phenyl ring influence the electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels and the emission color in luminescent devices. The bromo-functionality provides the site for polymerization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 950846-26-1 |
| Molecular Formula | C₈H₁₀BBrO₄ |
| Molecular Weight | 260.88 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Core Application: Synthesis of Conjugated Polymers via Suzuki Polycondensation
The most significant application of this compound in materials science is its use as a monomer in Suzuki polycondensation reactions. This method is a powerful tool for synthesizing well-defined conjugated polymers with desirable electronic and optical properties for various organic electronic devices.
In a typical Suzuki polycondensation, this compound can be reacted with a di-bromo or di-triflate aromatic comonomer in the presence of a palladium catalyst and a base. The choice of the comonomer allows for the fine-tuning of the resulting polymer's properties, such as its bandgap, solubility, and charge transport characteristics. For instance, copolymerization with an electron-accepting comonomer can lead to donor-acceptor polymers with applications in organic solar cells.
Below is a representative experimental protocol for the synthesis of a conjugated polymer using this compound. This protocol is based on general procedures for Suzuki polycondensation of similar monomers.
Experimental Protocol: Synthesis of a Poly(phenylene-alt-phenylene) Derivative
Materials:
-
This compound
-
A suitable di-bromo aromatic comonomer (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous potassium carbonate [K₂CO₃])
-
Solvent (e.g., a mixture of toluene and water)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Purification solvents (e.g., methanol, acetone, chloroform)
Procedure:
-
Monomer and Reagent Preparation:
-
In a Schlenk flask, add this compound (1 equivalent) and the di-bromo aromatic comonomer (1 equivalent).
-
Add anhydrous potassium carbonate (4 equivalents) and the phase-transfer catalyst, Aliquat 336 (a few drops).
-
The flask is equipped with a magnetic stir bar and a condenser.
-
-
Degassing:
-
Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to remove all oxygen from the reaction system.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via a syringe.
-
-
Catalyst Addition and Polymerization:
-
In a separate vial, dissolve the palladium catalyst, Pd(PPh₃)₄ (typically 1-3 mol% with respect to the monomers), in a small amount of degassed toluene.
-
Inject the catalyst solution into the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to a reflux temperature (typically 80-100 °C) and stir vigorously for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) if desired.
-
-
Polymer Isolation and Purification:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the crude polymer by filtration.
-
To remove catalyst residues and oligomers, the polymer is further purified by Soxhlet extraction with a series of solvents, for example, methanol, acetone, and finally chloroform or tetrahydrofuran (THF) to extract the desired polymer fraction.
-
The purified polymer is then isolated by precipitating the chloroform/THF solution in methanol.
-
The final polymer product is collected by filtration and dried under vacuum.
-
Characterization:
The synthesized polymer should be characterized by standard techniques to determine its structure, molecular weight, and properties. These include:
-
¹H and ¹³C NMR spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Visualizations
Logical Relationship of Applications
Caption: Application workflow of the boronic acid.
Experimental Workflow for Polymer Synthesis
Caption: Polymer synthesis and characterization workflow.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2][[“]][4] This Nobel Prize-winning reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1][4][5]
These application notes provide a detailed overview of the experimental setup for the Suzuki-Miyaura cross-coupling reaction, including a comprehensive summary of reaction components, a step-by-step protocol, and a visualization of the catalytic cycle.
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the catalyst, ligand, base, and solvent system.
Catalyst: Palladium complexes are the most widely used catalysts for the Suzuki-Miyaura reaction. The active catalytic species is a Pd(0) complex which can be introduced directly or generated in situ from a Pd(II) precatalyst.[4] Nickel-based catalysts have also emerged as a powerful alternative, particularly for the activation of more challenging substrates like aryl ethers and fluorides.[6][7]
Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the overall efficiency of the reaction. Phosphine-based ligands are the most common, with their electronic and steric properties being tunable to optimize the reaction for specific substrates.[6] Electron-rich and bulky ligands generally facilitate the key steps of oxidative addition and reductive elimination.[4][6] N-heterocyclic carbenes (NHCs) have also been developed as highly effective ligands.[2]
Base: A base is essential for the activation of the organoboron reagent, facilitating the crucial transmetalation step in the catalytic cycle.[5][8][9] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[7]
Solvent: The Suzuki-Miyaura reaction can be performed in a variety of organic solvents, such as toluene, dioxane, and tetrahydrofuran (THF).[4][7] Notably, the reaction is also amenable to aqueous conditions, which offers significant environmental and practical advantages.[1][[“]] The use of a biphasic system or the addition of water to an organic solvent is common.[4][10]
The following tables summarize common components and conditions used in Suzuki-Miyaura cross-coupling reactions, providing a starting point for reaction optimization.
Table 1: Common Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Substrate Scope | Notes |
| Pd(PPh₃)₄ | PPh₃ | 0.5 - 5 | Aryl/vinyl bromides and iodides | A classic, versatile catalyst.[6] |
| Pd(OAc)₂ | SPhos, XPhos | 0.1 - 2 | Aryl chlorides, sterically hindered substrates | Bulky biarylphosphine ligands enhance reactivity.[7] |
| Pd₂(dba)₃ | JohnPhos | 0.5 - 2 | Broad, including heteroaryl halides | Often used for challenging couplings.[10] |
| Pd(dppf)Cl₂ | dppf | 1 - 5 | General purpose | A stable, easily handled precatalyst. |
| NiCl₂(dme) | PPh₃, PCy₃ | 5 - 10 | Aryl chlorides, phenols, aryl ethers | A cost-effective alternative to palladium.[7] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Temperature (°C) | Notes |
| K₂CO₃ | 2 - 3 | Dioxane/H₂O | 80 - 100 | A widely used and effective base.[10] |
| Cs₂CO₃ | 2 - 3 | THF, Dioxane | 40 - 80 | A stronger base, often used for less reactive substrates.[10] |
| K₃PO₄ | 2 - 3 | Toluene | 80 - 110 | A non-nucleophilic base, good for sensitive functional groups.[11] |
| NaOH | 2 - 3 | H₂O, Ethanol/H₂O | RT - 100 | Suitable for aqueous reaction conditions.[7] |
| KF | 3 | Anhydrous Dioxane | 110 | Used for coupling with 2-pyridyl nucleophiles.[12] |
Experimental Workflow
The following diagram outlines the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10][13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6]
-
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide (X).[8][9][10]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][10]
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.dk]
- 2. musechem.com [musechem.com]
- 3. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acid coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The ability to accurately monitor the progress of these reactions is crucial for optimization, mechanistic understanding, and ensuring process safety and reproducibility in academic research and industrial drug development. This document provides detailed application notes and protocols for various analytical techniques used to monitor boronic acid coupling reactions.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
HPLC and UPLC-MS are powerful techniques for the quantitative analysis of reaction mixtures, offering high resolution, sensitivity, and throughput.[1] They are well-suited for monitoring the consumption of starting materials and the formation of products and byproducts.
Data Presentation
| Reaction Time (min) | Aryl Halide Conversion (%) [HPLC] | Product Formation (%) [HPLC] |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
Caption: Representative kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC, showing the percentage conversion of the aryl halide and the formation of the biaryl product over time.
Experimental Protocol: HPLC Monitoring
-
Reaction Sampling and Quenching:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) to stop the catalytic cycle. This solution may also contain an internal standard for more accurate quantification.
-
-
Sample Preparation:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, perform further dilutions to bring the analyte concentrations within the linear range of the detector.
-
-
HPLC Method:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or 10 mM ammonium acetate, is typical.[1]
-
Gradient Example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV detector set at a wavelength where both reactants and products have significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and products based on their retention times, which are determined by injecting pure standards.
-
Integrate the peak areas and calculate the percentage conversion and yield relative to the initial concentration of the limiting reagent. The use of an internal standard can correct for variations in injection volume.
-
Experimental Workflow: Online HPLC Monitoring
Caption: Workflow for online HPLC monitoring of a boronic acid coupling reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and is inherently quantitative.[2] It can be used for both offline and in-situ reaction monitoring.
Data Presentation
| Reaction Time (min) | 1-bromo-4-(trifluoromethyl)benzene (%) [¹⁹F NMR] | 4-(trifluoromethyl)biphenyl (%) [¹⁹F NMR] |
| 0 | 100 | 0 |
| 30 | 65 | 35 |
| 60 | 40 | 60 |
| 120 | 15 | 85 |
| 240 | <5 | >95 |
Caption: Quantitative analysis of a nickel-catalyzed Suzuki coupling reaction monitored by ¹⁹F NMR spectroscopy, showing the relative percentages of starting material and product.[2]
Experimental Protocol: In-situ NMR Monitoring
-
Sample Preparation:
-
In an NMR tube, combine the aryl halide, boronic acid, catalyst, and base in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Alternatively, for monitoring in non-deuterated solvents, a benchtop NMR spectrometer capable of locking onto a proton signal can be used.[2]
-
An internal standard with a known concentration and a resonance that does not overlap with other signals can be added for absolute quantification.
-
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated or cooled to the desired reaction temperature.
-
Acquire a series of 1D spectra (e.g., ¹H or ¹⁹F NMR) at regular time intervals.[2]
-
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
-
Number of Scans (ns): Choose a sufficient number to obtain a good signal-to-noise ratio for the signals of interest in a reasonable time frame.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to each spectrum.
-
Integrate the signals corresponding to the starting materials and products.
-
Calculate the relative concentrations of the species at each time point by comparing the integral values, normalized by the number of protons giving rise to each signal.
-
Experimental Workflow: NMR Reaction Monitoring
Caption: Workflow for NMR monitoring of a boronic acid coupling reaction.
Raman Spectroscopy
Raman spectroscopy is a non-invasive vibrational spectroscopy technique that is particularly well-suited for in-situ and real-time monitoring of reactions, including those in the solid state.[3]
Data Presentation
| Reaction Time (min) | Relative Intensity of Reactant Peak (a.u.) | Relative Intensity of Product Peak (a.u.) |
| 0 | 1.00 | 0.00 |
| 10 | 0.78 | 0.22 |
| 20 | 0.55 | 0.45 |
| 30 | 0.32 | 0.68 |
| 40 | 0.15 | 0.85 |
| 60 | <0.05 | >0.95 |
Caption: Representative data from in-situ Raman monitoring of a Suzuki-Miyaura reaction, showing the change in relative intensity of characteristic Raman bands of a reactant and the product over time.
Experimental Protocol: In-situ Raman Monitoring
-
Experimental Setup:
-
The reaction is carried out in a vessel equipped with a window transparent to the laser excitation and Raman scattered light (e.g., quartz or sapphire).
-
A Raman probe is positioned to focus the laser on the reaction mixture and collect the scattered light.
-
-
Data Acquisition:
-
Acquire a Raman spectrum of the reaction mixture before the addition of the catalyst or initiation of the reaction to serve as a baseline.
-
Initiate the reaction and begin acquiring spectra at regular intervals.
-
Key Acquisition Parameters:
-
Laser Wavelength: A common choice is 785 nm to minimize fluorescence.
-
Laser Power: Use the lowest power necessary to obtain a good signal to avoid sample degradation.
-
Integration Time and Number of Accumulations: Adjust to achieve an adequate signal-to-noise ratio.
-
-
-
Data Analysis:
-
Identify the characteristic Raman bands for the reactants and products.
-
Monitor the decrease in the intensity of a reactant peak and the increase in the intensity of a product peak over time.
-
For quantitative analysis, the peak intensities can be normalized to a solvent peak or an internal standard. Multivariate data analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) can be used to build predictive models for concentration.
-
Logical Relationship: Raman Data Analysis for Kinetics
Caption: Logical workflow for kinetic analysis using Raman spectroscopy data.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, is a highly sensitive and selective method for reaction monitoring. Direct infusion MS techniques can also be used for rapid qualitative analysis.
Data Presentation
| Reaction Time (min) | Reactant Ion Intensity (counts) | Product Ion Intensity (counts) |
| 0 | 1.5 x 10⁶ | 0 |
| 5 | 1.1 x 10⁶ | 4.2 x 10⁵ |
| 15 | 6.8 x 10⁵ | 8.5 x 10⁵ |
| 30 | 2.1 x 10⁵ | 1.3 x 10⁶ |
| 60 | <1.0 x 10⁴ | 1.5 x 10⁶ |
Caption: Example data from LC-MS monitoring of a Suzuki coupling, showing the change in ion intensity for the reactant and product over time.
Experimental Protocol: LC-MS Monitoring
-
Sample Preparation:
-
Follow the same quenching and initial dilution procedure as for HPLC.
-
Further dilute the sample in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol/water with 0.1% formic acid for electrospray ionization - ESI).
-
-
LC-MS Method:
-
LC: Use a UPLC system for fast separations. The column and mobile phase can be similar to those used for HPLC.
-
MS:
-
Ionization Source: ESI is commonly used for the analysis of polar to moderately polar organic molecules.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used.
-
Acquisition Mode: For quantitative analysis on a triple quadrupole, Multiple Reaction Monitoring (MRM) provides excellent sensitivity and selectivity.[4] For qualitative analysis or on a high-resolution instrument, full scan mode is used.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the reactants and products.
-
Integrate the peak areas and plot them as a function of time to monitor the reaction progress. For quantitative analysis, a calibration curve should be generated using standards.
-
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of reaction monitoring technique for boronic acid coupling reactions depends on the specific requirements of the study. HPLC and UPLC-MS offer excellent quantitative capabilities and are ideal for reaction optimization and kinetic studies. NMR provides detailed structural information and is a powerful tool for in-situ monitoring and mechanistic investigations. Raman spectroscopy is advantageous for real-time, non-invasive monitoring, especially for heterogeneous and solid-state reactions. Mass spectrometry provides high sensitivity for detecting low-level components. By selecting the appropriate technique and following the detailed protocols outlined in these application notes, researchers can gain valuable insights into their boronic acid coupling reactions, leading to improved processes and outcomes.
References
- 1. azom.com [azom.com]
- 2. Surface Enhanced Raman Spectroscopy Coupled with High Performance Liquid Chromatography for Real-time Monitoring of Suzuki Coupling Reaction [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - Organic Letters - Figshare [figshare.com]
Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction (4-Bromo-2,5-dimethoxyphenyl)boronic acid is a versatile reagent commonly employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to synthesize complex biaryl compounds.[1][2] These reactions are fundamental in medicinal chemistry and materials science for constructing carbon-carbon bonds.[2][3] The successful isolation of the desired product in high purity is critical for subsequent applications and characterization. Impurities may include unreacted starting materials, homocoupled byproducts, residual palladium catalyst, and inorganic salts from the base used in the reaction.
This document provides detailed protocols for the purification of products derived from reactions involving this compound, focusing on aqueous workup, flash column chromatography, and recrystallization.
General Purification Strategy
The purification process for products from Suzuki-Miyaura coupling reactions typically follows a multi-step workflow. The crude reaction mixture is first subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. The resulting crude organic material is then purified by either flash column chromatography, which separates compounds based on polarity, or recrystallization, which purifies crystalline solids based on solubility differences. The choice between chromatography and recrystallization depends on the nature of the product and its impurities.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to quench the reaction and separate the organic product from the aqueous phase containing inorganic salts and the palladium catalyst.
Methodology:
-
Cooling: Once the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC), cool the reaction vessel to room temperature.[4][5]
-
Quenching: Dilute the reaction mixture with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.[4][5][6] Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with a 5% sodium carbonate solution (if the reaction was acidic) and then with brine (saturated NaCl solution).[4] The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][6]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.[4][5]
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the desired product from starting materials, byproducts, and residual catalysts based on differential adsorption to a stationary phase.
Caption: Experimental workflow for flash column chromatography.
Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using TLC analysis. The ideal system should provide good separation between the product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If the product is a solid, it can be pre-adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a powder.
-
Elution: Begin elution with the determined solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often used to effectively separate compounds.[5][6]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Data Summary: Chromatography Solvent Systems
| Product Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| Biaryl Compounds | Silica Gel | Hexane / Ethyl Acetate (e.g., 20:1, 4:1) | [4][5][6] |
| Biaryl Compounds | Silica Gel | Hexane / Dichloromethane (e.g., 10:1) | [6] |
| Boronate Ester | Neutral Alumina | Hexane |[7] |
Protocol 3: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are typically present in smaller amounts and remain in the solution upon cooling.
Caption: Step-by-step workflow for purification by recrystallization.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[7]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.[4]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the formation of large, pure crystals. The cooling can be followed by placing the flask in an ice bath to maximize the yield of the precipitate.[4]
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the crystal surfaces.[4]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be assessed by techniques such as melting point analysis and NMR spectroscopy.
Data Summary: Recrystallization Solvent Systems
| Product Type | Solvent System | Notes | Reference |
|---|---|---|---|
| Biaryl Intermediate | Hexanes / Methanol | The solid is slurried in hot hexanes, and methanol is added to clarify the solution before cooling. | [4] |
| Biaryl Alcohol | Petroleum Ether | A single solvent system for recrystallizing the final product. | [4] |
| Phenylpropionitrile | Ethanol | A single solvent system for recrystallizing the product. | [8] |
| General Boronic Acids | Benzene, Dichloroethane, EtOAc | General solvents for recrystallizing boronic acids. |[7] |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Troubleshooting & Optimization
Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in Suzuki coupling reactions, with a specific focus on challenging substrates like (4-Bromo-2,5-dimethoxyphenyl)boronic acid. This boronic acid is both electron-rich and sterically hindered, which can complicate the reaction.
Troubleshooting Guide
Q1: Why is my Suzuki coupling with this compound resulting in a low yield?
Low yields with this substrate are often attributed to a combination of electronic and steric effects. The two electron-donating methoxy groups make the aryl bromide less reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1][2] Additionally, the ortho-methoxy group introduces steric hindrance, which can impede the approach of the palladium catalyst and slow down subsequent steps like transmetalation and reductive elimination.[3][4]
Q2: My starting material is consumed, but the desired product yield is low. What are the common side reactions?
If your starting aryl bromide is consumed but the product is not forming efficiently, several side reactions could be occurring:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. Electron-rich boronic acids are particularly susceptible to this side reaction, which is often promoted by the presence of base and water.[5][6]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling reaction, especially if the cross-coupling is slow.[7]
-
Catalyst Decomposition: The palladium catalyst can decompose into inactive palladium black, especially at high temperatures or if not properly stabilized by the ligand.
Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?
For challenging substrates that are electron-rich and sterically hindered, standard catalysts are often insufficient. More robust catalyst systems are required to overcome the high activation barriers for oxidative addition and facilitate the coupling.
Consider switching to a system composed of a palladium precursor and a specialized ligand:
-
Bulky, Electron-Rich Phosphine Ligands: These are the gold standard for difficult couplings. Ligands like SPhos, XPhos, or RuPhos (Buchwald ligands) are designed to accelerate both oxidative addition and reductive elimination.[2][8] Trialkylphosphines like P(t-Bu)₃ are also highly effective.[9]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands show excellent activity for coupling sterically demanding substrates, often providing high yields under mild conditions with low catalyst loadings.[10]
Q4: Which base is most effective for this type of Suzuki coupling?
The choice of base is critical. For electron-rich and sterically hindered substrates, a moderately strong, non-nucleophilic base is often preferred.
-
Potassium Phosphate (K₃PO₄): This is a widely used and effective base for many challenging Suzuki couplings. It is strong enough to promote the reaction but generally does not cause excessive side reactions.[2]
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields than other carbonate bases due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.[7]
-
Potassium tert-butoxide (t-BuOK): A very strong base that can be effective when others fail, particularly in anhydrous conditions or with NHC-based catalysts.[10]
It is advisable to screen a few different bases to find the optimal choice for your specific reaction partners.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for coupling an electron-rich aryl bromide?
Aprotic polar solvents or mixtures with water are typically used. Common choices include:
-
Dioxane/Water or THF/Water: These mixtures are effective for many Suzuki reactions, as the water helps to dissolve the inorganic base and facilitate the transmetalation step.[7][8]
-
Toluene: Often used for higher temperature reactions.
-
Anhydrous Solvents (e.g., Dioxane, DMF): Using anhydrous conditions can sometimes minimize the competing protodeboronation side reaction.[2][7]
Q2: How can I minimize protodeboronation of this compound?
To reduce this side reaction:
-
Use Anhydrous Conditions: Carefully dry your solvent and reagents and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Choose the Right Base: A weaker base or carefully controlling the amount of a stronger base can help.
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[5][12] The ester is cleaved in situ during the reaction.
-
Accelerate the Cross-Coupling: Using a highly active catalyst (e.g., a Buchwald or NHC system) can ensure the desired reaction outcompetes the protodeboronation pathway.[6]
Q3: Does the reaction temperature need to be high?
Not necessarily. While many Suzuki couplings are run at elevated temperatures (80-110 °C) to drive the reaction, highly active modern catalysts can often facilitate coupling at room temperature.[9] If you are observing catalyst decomposition or side reactions at high temperatures, trying the reaction at a lower temperature with a more active catalyst is a good strategy.
Q4: How important is degassing the reaction mixture?
It is critical. Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands, leading to catalyst deactivation and low yields.[13] The reaction mixture (solvents and reagents) should be thoroughly purged with an inert gas like nitrogen or argon before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles are highly effective for removing dissolved oxygen.[13]
Data Summary: Conditions for Challenging Suzuki Couplings
The following table summarizes conditions reported for Suzuki couplings involving sterically hindered or electron-rich substrates, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Substrate Type | Reference |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | Cs₂CO₃ (3.0) | Dioxane | 23 (RT) | 98 | Electron-rich Aryl Bromide | [9] |
| Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 80-95 | Electron-rich Aryl Bromide | [13] |
| Pd-NHC (0.05) | - | t-BuOK (1.5) | Dioxane | 80 | >99 | Sterically Hindered Aryl Bromide | [10] |
| Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ (3.0) | MeCN/H₂O (4:1) | 80 | ~90 | Heteroaryl Boronic Acid | [14] |
| Pd(OAc)₂ (2.0) | AntPhos (2.5) | K₃PO₄ (3.0) | Toluene | 110 | >90 | Di-ortho-substituted Aryl Halide | [4] |
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
This protocol is a robust starting point for coupling this compound with an aryl halide partner.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Protodeboronation of (4-Bromo-2,5-dimethoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. The following sections address common issues related to protodeboronation and other side reactions encountered during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] For this compound, this results in the formation of the undesired byproduct 1-bromo-2,5-dimethoxybenzene. This side reaction consumes the starting material, leading to lower yields of the desired coupled product. The electron-donating methoxy groups on the phenyl ring of this compound can make it more susceptible to protodeboronation, especially under basic reaction conditions.[1][2]
Q2: What are the typical reaction conditions that promote the protodeboronation of this compound?
A2: Several factors can increase the rate of protodeboronation:
-
High pH (basic conditions): The presence of a base, which is necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, can also promote protodeboronation.[1][3]
-
Elevated temperatures: Higher reaction temperatures can accelerate the rate of both the desired coupling reaction and the undesired protodeboronation.
-
Presence of water: While some water is often necessary for the dissolution of the base and to facilitate the catalytic cycle, excess water can be a proton source for protodeboronation.
-
Prolonged reaction times: Extended reaction times can lead to gradual decomposition of the boronic acid via protodeboronation.
-
Inefficient catalyst system: If the rate of the desired cross-coupling is slow due to a suboptimal catalyst, ligand, or other conditions, the competing protodeboronation side reaction can become more significant.[1]
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: The primary byproduct of protodeboronation of this compound is 1-bromo-2,5-dimethoxybenzene. You can monitor the progress of your reaction and the formation of this byproduct using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick way to qualitatively assess the consumption of starting materials and the formation of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Allows for the accurate quantification of the starting material, desired product, and the protodeboronated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the desired product to the protodeboronated byproduct by integrating characteristic signals.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of protodeboronated byproduct (1-bromo-2,5-dimethoxybenzene) observed. | 1. Reaction conditions are too harsh (high temperature, long reaction time).2. The base is too strong or used in excess.3. The catalytic system is not efficient enough. | 1. Optimize reaction conditions: - Lower the reaction temperature. - Reduce the reaction time by monitoring the reaction closely and stopping it once the starting material is consumed.2. Modify the base: - Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH). - Use the minimum effective amount of base.3. Improve the catalyst system: - Screen different palladium catalysts and ligands. Buchwald or SPhos ligands can be effective for electron-rich boronic acids. - Increase the catalyst loading slightly. |
| Reaction is sluggish or does not go to completion, leading to a mixture of starting materials and byproducts. | 1. Inefficient activation of the boronic acid.2. Poor solubility of reactants.3. Catalyst deactivation. | 1. Ensure proper base selection and addition: - The base is crucial for activating the boronic acid for transmetalation.[3] Ensure the chosen base is appropriate for the reaction.2. Optimize the solvent system: - Use a solvent system (e.g., dioxane/water, toluene/water) that ensures all reactants are sufficiently soluble.3. Use a robust catalyst and degas the reaction mixture: - Employ a pre-catalyst that is resistant to deactivation. - Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize the palladium catalyst. |
| Formation of homocoupled byproduct from the aryl halide starting material. | 1. Slow transmetalation of the boronic acid. | 1. Increase the rate of transmetalation: - Use a more reactive boronic acid derivative, such as a boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[5] These can sometimes offer a "slow release" of the boronic acid, minimizing side reactions.[5] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table provides hypothetical data to illustrate the effect of different reaction parameters on the yield of the desired product and the formation of the protodeboronated byproduct in a Suzuki-Miyaura reaction with this compound.
| Entry | Base | Temperature (°C) | Time (h) | Desired Product Yield (%) | Protodeboronated Byproduct (%) |
| 1 | K₂CO₃ | 90 | 12 | 75 | 15 |
| 2 | Cs₂CO₃ | 90 | 12 | 85 | 8 |
| 3 | K₃PO₄ | 90 | 12 | 82 | 10 |
| 4 | K₂CO₃ | 70 | 24 | 65 | 25 |
| 5 | Cs₂CO₃ | 70 | 24 | 78 | 12 |
Visualizations
Caption: Main reaction and side reaction pathways.
Caption: Troubleshooting workflow for low product yield.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Optimizing reaction temperature for (4-Bromo-2,5-dimethoxyphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 1,4-dibromo-2,5-dimethoxybenzene. The synthesis typically proceeds via a lithium-halogen exchange followed by borylation.
Q2: Why is maintaining a low temperature crucial during the synthesis?
A2: Low temperatures, typically -78 °C for the lithium-halogen exchange and borylation steps, are critical to prevent side reactions. Warmer temperatures can lead to protonation of the highly reactive aryllithium intermediate (protodeboronation), resulting in the formation of 1-bromo-2,5-dimethoxybenzene and significantly reducing the yield of the desired boronic acid. It also minimizes the formation of borinic acid byproducts.
Q3: What are the signs of a successful lithiation reaction?
A3: A successful lithiation is often indicated by a change in the appearance of the reaction mixture. However, the most reliable method to confirm the completion of the lithium-halogen exchange is to take a small aliquot of the reaction mixture, quench it with a proton source (like methanol), and analyze it by GC-MS or LC-MS to check for the disappearance of the starting material, 1,4-dibromo-2,5-dimethoxybenzene, and the appearance of 1-bromo-2,5-dimethoxybenzene.
Q4: Can I use a Grignard-based method instead of a lithiation-borylation?
A4: Yes, a Grignard-based approach is a viable alternative. This would involve the formation of the Grignard reagent from 1,4-dibromo-2,5-dimethoxybenzene, followed by reaction with a trialkyl borate. For Grignard-based syntheses, it is often recommended to carry out the borylation step at temperatures between -10 °C and 0 °C to optimize the yield of the aryl boronic acid triester.[1][2][3]
Troubleshooting Guide
Issue 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete lithium-halogen exchange. | - Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use freshly titrated n-butyllithium to ensure accurate stoichiometry.- Allow the lithiation reaction to stir for a sufficient amount of time at -78 °C (typically 1-2 hours). |
| Decomposition of the aryllithium intermediate. | - Strictly maintain the reaction temperature at or below -78 °C during the addition of n-butyllithium and the subsequent stirring period. Any rise in temperature can lead to decomposition. |
| Inefficient borylation. | - Use a high-quality, anhydrous trialkyl borate (e.g., trimethyl borate or triisopropyl borate).- Add the borate ester slowly to the aryllithium solution at -78 °C to control the exotherm. |
| Hydrolysis of the boronic acid during workup. | - Perform the acidic workup at a low temperature (e.g., 0 °C).- Minimize the contact time with the aqueous acid. |
Issue 2: Presence of significant amounts of 1-bromo-2,5-dimethoxybenzene in the final product.
| Possible Cause | Suggested Solution |
| Protodeboronation due to moisture. | - Ensure all solvents and reagents are anhydrous.- Perform the reaction under a strictly inert atmosphere. |
| Reaction temperature was too high. | - Maintain the temperature at -78 °C throughout the lithiation and borylation steps. Even brief warming can lead to protonation of the aryllithium intermediate. |
Issue 3: Formation of a significant amount of borinic acid byproduct.
| Possible Cause | Suggested Solution |
| Localized high concentration of the aryllithium reagent during the addition of the borate ester. | - Add the trialkyl borate slowly and with vigorous stirring to the aryllithium solution to ensure rapid mixing. |
| Reaction temperature is too high. | - Maintain the reaction temperature at -78 °C during the borylation step. |
Experimental Protocols
Synthesis of this compound via Lithiation-Borylation
This protocol is a representative procedure based on established methods for the synthesis of similar arylboronic acids.
Materials:
-
1,4-dibromo-2,5-dimethoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Trimethyl borate or Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 1,4-dibromo-2,5-dimethoxybenzene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -75 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: While maintaining the temperature at -78 °C, slowly add trimethyl borate or triisopropyl borate dropwise to the reaction mixture. A white precipitate may form. After the addition, continue stirring at -78 °C for another hour.
-
Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C in an ice bath and slowly add 2 M HCl to quench the reaction and dissolve the precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Reaction Temperature on the Synthesis of this compound
| Reaction Step | Temperature (°C) | Expected Outcome | Potential Issues at Higher Temperatures |
| Lithiation | -78 | High yield of the aryllithium intermediate. | - Decomposition of the aryllithium.- Increased side reactions. |
| Borylation | -78 | High yield of the desired boronic ester. | - Formation of borinic acid byproducts.- Reduced overall yield. |
| Quenching | 0 | Efficient hydrolysis of the boronic ester to the boronic acid. | - Potential for product degradation. |
| Warming to RT | Ambient | Completion of the reaction. | - If done too quickly, can lead to uncontrolled exotherms and side reactions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in boronic acid synthesis.
References
Technical Support Center: Catalyst Poisoning in (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving (4-Bromo-2,5-dimethoxyphenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has completely stalled. What are the likely causes related to catalyst poisoning?
A1: A sluggish or stalled reaction is a classic symptom of catalyst poisoning. The most common culprits when using this compound are impurities in the boronic acid itself or in the reaction setup. Key potential poisons include:
-
Residual Bromine or Iodide: Halogens are well-known poisons for palladium catalysts.[1] If the synthesis of your boronic acid or aryl halide starting material leaves traces of elemental bromine or iodine, these can strongly coordinate to the palladium center and deactivate it.
-
Sulfur-Containing Compounds: Elemental sulfur and various sulfur-containing organic molecules can act as potent catalyst poisons.[2][3] These may be introduced through reagents or solvents.
-
Unwanted Side Products from Boronic Acid Synthesis: The synthesis of this compound can sometimes yield side products that may interfere with the catalytic cycle.
-
Oxygen: While not a classic poison, the presence of oxygen can lead to the formation of palladium (II) species that promote the homocoupling of the boronic acid, consuming the starting material and potentially leading to the formation of inactive palladium black.[1]
Q2: I am observing significant formation of homocoupling product from my this compound. Is this related to catalyst poisoning?
A2: Yes, excessive homocoupling is often linked to issues with the catalytic system, which can be induced by certain conditions or impurities. The presence of oxygen in the reaction mixture can lead to the formation of Pd(II) species that facilitate the homocoupling of boronic acids.[1] This side reaction consumes your starting material and reduces the yield of the desired cross-coupled product. Thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to minimize this side reaction.
Q3: My reaction mixture is turning black. Does this indicate catalyst poisoning?
A3: The formation of a black precipitate, often referred to as palladium black, is a strong indicator of catalyst decomposition and deactivation. This can be caused by several factors, including:
-
Presence of Oxygen: As mentioned, oxygen can lead to the formation of inactive palladium species.[1]
-
High Temperatures: Excessive heat can cause the palladium catalyst to agglomerate and precipitate out of solution.
-
Certain Ligands or Lack Thereof: In some cases, the chosen ligand may not be robust enough to stabilize the palladium catalyst throughout the reaction, leading to its decomposition.
Q4: How can I purify my this compound to remove potential catalyst poisons?
A4: Purification of boronic acids is a critical step to ensure successful cross-coupling reactions. Several methods can be employed:
-
Recrystallization: This is a common and effective method for purifying solid boronic acids.[4][5] Suitable solvents will depend on the specific impurities.
-
Column Chromatography: While sometimes challenging due to the polarity of boronic acids, silica gel chromatography can be used for purification.[4] Using silica gel impregnated with boric acid has been reported to improve separation and reduce degradation of the boronic acid on the column.[6]
-
Derivatization/Salt Formation: Boronic acids can be converted to their corresponding boronate salts, which can be isolated and then hydrolyzed back to the pure boronic acid.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst poisoning in reactions with this compound.
| Observed Issue | Potential Cause (Catalyst Poisoning Related) | Recommended Action(s) |
| Low or No Conversion | Impurities in this compound (e.g., residual bromine, synthesis byproducts). | 1. Purify the boronic acid via recrystallization or column chromatography. 2. Perform a small-scale test reaction with a known pure batch of boronic acid. |
| Contaminated solvents or reagents. | 1. Use freshly distilled or high-purity anhydrous solvents. 2. Ensure all reagents are of high quality and stored properly. | |
| Inadequate inert atmosphere. | 1. Degas all solvents thoroughly (e.g., by sparging with argon for 20-30 minutes). 2. Maintain a positive pressure of an inert gas throughout the reaction. | |
| Significant Homocoupling | Presence of oxygen in the reaction. | 1. Improve degassing procedures for all solvents and the reaction vessel.[1] 2. Use a pre-catalyst that generates the active Pd(0) species in situ. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to impurities or reaction conditions. | 1. Re-evaluate the purity of all starting materials. 2. Consider using a more robust ligand to stabilize the palladium catalyst. 3. Optimize the reaction temperature to avoid thermal decomposition. |
| Dehalogenation of Aryl Halide | Presence of protic impurities or certain bases/solvents. | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Screen different bases to find one that minimizes this side reaction. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To remove impurities that may act as catalyst poisons.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water, toluene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture while stirring until the boronic acid is completely dissolved.
-
If a solvent mixture is used (e.g., ethanol/water), dissolve the solid in the more soluble solvent (ethanol) at an elevated temperature and then add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Small-Scale Test Reaction for Catalyst Activity
Objective: To quickly assess the viability of a new batch of this compound or other reagents.
Materials:
-
This compound (test and control batches)
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane/water, THF/water)
-
Small reaction vials with septa
-
Inert gas supply (argon or nitrogen)
-
Stirring apparatus
-
TLC or GC/LC-MS for analysis
Procedure:
-
Set up two identical small-scale reactions in parallel: one with the test batch of boronic acid and one with a control batch known to be of high purity.
-
To each vial, add the aryl halide, base, and a stir bar.
-
Seal the vials with septa and purge with an inert gas for 10-15 minutes.
-
In a separate vial, dissolve the boronic acid (test and control) in the degassed solvent.
-
Add the palladium catalyst to the reaction vials under a positive pressure of inert gas.
-
Inject the dissolved boronic acid solution into the respective reaction vials.
-
Stir the reactions at the desired temperature.
-
Monitor the progress of both reactions by TLC or GC/LC-MS at regular intervals.
-
Compare the conversion and product formation between the test and control reactions to assess the quality of the new batch of boronic acid.
Visualizations
References
Improving solubility of (4-Bromo-2,5-dimethoxyphenyl)boronic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (4-Bromo-2,5-dimethoxyphenyl)boronic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general challenges with the solubility of this compound?
A1: Arylboronic acids, including this compound, often exhibit limited solubility in both aqueous and nonpolar organic solvents. This can be attributed to their crystalline nature and the presence of both polar (boronic acid group) and nonpolar (aryl ring) moieties. Poor solubility can lead to low reaction rates, incomplete reactions, and challenges in product purification. Many boronic acids are also prone to dehydration to form cyclic anhydrides (boroxines), which can further complicate solubility and reactivity.[1]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: While specific solubility data for this compound is not extensively published, common solvents for arylboronic acids include polar aprotic solvents like dimethylformamide (DMF) and acetone, as well as ethers like dioxane and tetrahydrofuran (THF).[2] Alcohols such as ethanol or isopropanol can also be effective, often used as co-solvents with water or other organic solvents.[3][4]
Q3: How does pH adjustment affect the solubility of this boronic acid?
A3: The solubility of boronic acids is highly pH-dependent.[5] In basic aqueous solutions, the boronic acid (R-B(OH)₂) is converted to the corresponding boronate salt (R-B(OH)₃⁻), which is generally more soluble in water.[6][7] Therefore, increasing the pH of the aqueous phase by adding a base like sodium hydroxide or potassium carbonate can significantly enhance its solubility. However, the stability of the boronic acid at extreme pH values should be considered.[8]
Q4: Can co-solvents be used to improve solubility in a reaction mixture?
A4: Yes, using a co-solvent system is a very common and effective strategy. For reactions in aqueous media, adding a water-miscible organic solvent like ethanol, tert-butanol, or DMF can increase the solubility of the boronic acid.[3] For reactions in organic solvents, adding a small amount of a polar co-solvent can disrupt the crystal lattice and improve dissolution.
Q5: What is the role of a phase transfer catalyst (PTC) in reactions involving poorly soluble boronic acids?
A5: In biphasic reactions (e.g., a reaction between an organic phase and an aqueous phase), a phase transfer catalyst can be used to transport the boronate anion from the aqueous phase to the organic phase where the reaction with the other substrate occurs.[9][10] This is particularly useful in Suzuki-Miyaura cross-coupling reactions. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[9]
Q6: Should I consider converting the boronic acid to a boronate ester?
A6: Converting the boronic acid to a boronate ester, such as a pinacol ester or an MIDA ester, can be an excellent strategy to improve solubility in organic solvents and also enhance stability.[2][11] These esters are often less polar and more soluble in a wider range of organic solvents. The boronic acid can often be regenerated from the ester in situ or used directly in the reaction.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound is not dissolving in the reaction solvent. | The solvent is not polar enough. | - Add a polar aprotic co-solvent like DMF, DMSO, or acetone. - For aqueous systems, try a water-miscible organic co-solvent such as ethanol or THF.[3] |
| The reaction is being run under neutral pH conditions. | - For aqueous or biphasic systems, add a base (e.g., K₂CO₃, NaOH) to form the more soluble boronate salt.[6][12] | |
| The reaction is sluggish or incomplete, possibly due to poor solubility. | Low concentration of the dissolved boronic acid. | - Increase the reaction temperature to improve solubility and reaction rate. - If using a biphasic system, add a phase transfer catalyst (e.g., TBAB) to facilitate the transfer of the boronate into the organic phase.[9][10] |
| Formation of insoluble boroxine. | - Consider converting the boronic acid to a more soluble and stable boronate ester (e.g., pinacol ester) before the reaction.[11] | |
| Precipitation is observed during the reaction. | The product or a reaction intermediate is insoluble in the chosen solvent system. | - Try a different solvent or a co-solvent mixture that can solubilize all reaction components. |
| Change in pH during the reaction is causing the boronic acid to precipitate. | - Buffer the reaction mixture to maintain a pH where the boronic acid remains soluble. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Phenylboronic acid | Chloroform | Moderate | [2] |
| 3-Pentanone | High | [2] | |
| Acetone | High | [2] | |
| Dipropyl ether | High | [2] | |
| Methylcyclohexane | Very Low | [2] | |
| ortho-Isobutoxyphenylboronic acid | Chloroform | High | [1] |
| 3-Pentanone | Very High | [1] | |
| Acetone | Very High | [1] | |
| Dipropyl ether | Moderate | [1] | |
| Methylcyclohexane | Low | [1] | |
| This compound | Various | Data not available |
Experimental Protocols
Protocol 1: Improving Solubility using a Co-solvent System
-
To a reaction vessel containing the other reagents, add the desired organic solvent (e.g., toluene, dioxane).
-
In a separate vial, suspend this compound in the same organic solvent.
-
While stirring, add a polar co-solvent (e.g., ethanol, DMF) dropwise until the boronic acid dissolves completely.
-
Transfer the dissolved boronic acid solution to the reaction vessel.
-
Proceed with the reaction as planned.
Protocol 2: pH Adjustment for Enhanced Aqueous Solubility
-
For reactions in aqueous or biphasic media, prepare an aqueous solution of a suitable base (e.g., 2M K₂CO₃).
-
Add the this compound to the aqueous base solution with stirring.
-
Stir until the boronic acid is fully dissolved, forming the soluble boronate salt.
-
Add the organic solvent and other reaction components to begin the reaction.
Protocol 3: Use of a Phase Transfer Catalyst (PTC)
-
Set up a biphasic reaction with the organic substrate in an organic solvent (e.g., toluene) and the this compound and a base (e.g., K₂CO₃) in water.
-
Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) (typically 1-10 mol%), to the reaction mixture.
-
Stir the mixture vigorously to ensure efficient mixing of the two phases and facilitate the transfer of the boronate anion to the organic phase.
-
Monitor the reaction progress. The use of a PTC can lead to a significant rate enhancement.[9]
Visualizations
Caption: Workflow for improving boronic acid solubility.
Caption: pH and PTC effect on boronic acid solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2002059131A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. researchgate.net [researchgate.net]
- 8. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. core.ac.uk [core.ac.uk]
Effect of inert atmosphere on (4-Bromo-2,5-dimethoxyphenyl)boronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (4-Bromo-2,5-dimethoxyphenyl)boronic acid, particularly concerning the effects of atmospheric conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Oxidative Deboronation: In the presence of oxygen, the boronic acid can be oxidized, leading to the formation of the corresponding phenol (4-Bromo-2,5-dimethoxyphenol) and boric acid. This process can be accelerated by light and the presence of catalytic impurities.
-
Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton source, typically water, resulting in the formation of 1-bromo-2,5-dimethoxybenzene. This reaction can be influenced by the pH of the medium.
Q2: How does an inert atmosphere affect the stability of this compound?
A2: Storing and handling this compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize oxidative degradation. By excluding oxygen, the rate of conversion to the phenolic impurity is significantly reduced, thereby preserving the integrity of the boronic acid for use in subsequent reactions like Suzuki-Miyaura cross-coupling.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, maintaining an inert atmosphere within the container is advisable. While room temperature storage is often cited, refrigeration can further slow down potential degradation pathways.[2]
Q4: I am observing poor yields in my cross-coupling reaction. Could the stability of my this compound be the issue?
A4: Yes, the degradation of the boronic acid is a common reason for reduced yields in cross-coupling reactions. If the boronic acid has degraded to its corresponding phenol or the debrominated arene, these impurities will not participate in the desired reaction, leading to a lower overall yield. It is crucial to assess the purity of the boronic acid before use, especially if it has been stored for an extended period or exposed to air.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no reactivity in a cross-coupling reaction. | Degradation of the boronic acid due to improper storage or handling. | - Assess the purity of the this compound using techniques like NMR or HPLC. - If significant degradation is observed, consider purifying the material or using a fresh batch. - For future use, ensure the compound is stored under an inert atmosphere and protected from light and moisture. |
| Presence of phenolic or debrominated impurities in reaction mixture. | Oxidative deboronation or protodeboronation of the starting material. | - Implement inert atmosphere techniques (e.g., using a glovebox or Schlenk line) when handling the boronic acid. - Use anhydrous solvents to minimize protodeboronation. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for storage and use in reactions. |
| Inconsistent reaction outcomes. | Variable quality of the boronic acid starting material. | - Establish a quality control protocol to check the purity of each new batch of this compound. - Standardize storage and handling procedures to ensure consistency. |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Air vs. Inert Atmosphere
This protocol outlines a general method for comparing the stability of this compound under ambient air and an inert atmosphere over time.
Materials:
-
This compound
-
Two vials suitable for storing the solid compound
-
Source of inert gas (Nitrogen or Argon)
-
HPLC-grade solvent for analysis (e.g., acetonitrile)
-
HPLC system with a UV detector
-
NMR spectrometer and deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation:
-
Place an equal amount of this compound into two separate, labeled vials.
-
Vial A (Air): Cap the vial under ambient atmospheric conditions.
-
Vial B (Inert): Purge the vial with an inert gas (e.g., nitrogen or argon) for several minutes before sealing it to ensure an inert atmosphere.
-
-
Storage:
-
Store both vials under the same temperature and light conditions to ensure a fair comparison.
-
-
Time-Point Analysis:
-
At designated time points (e.g., Day 0, Day 7, Day 14, Day 30), take a small, representative sample from each vial for analysis.
-
It is crucial to quickly reseal the vials after sampling, and for Vial B, to re-purge with inert gas.
-
-
Analytical Methods:
-
HPLC Analysis:
-
Prepare a standard solution of the boronic acid at a known concentration.
-
Prepare solutions of the samples from Vial A and Vial B at the same concentration.
-
Analyze the solutions by reverse-phase HPLC. The peak area of the boronic acid can be monitored over time. The appearance of new peaks corresponding to degradation products can also be tracked.
-
-
NMR Analysis:
-
Dissolve a small sample from each vial in a deuterated solvent.
-
Acquire a ¹H NMR spectrum. The disappearance of the boronic acid signals and the appearance of signals corresponding to degradation products can be used to estimate the extent of decomposition.
-
-
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: HPLC Purity Assessment of this compound
| Time Point | Purity (%) - Stored in Air | Purity (%) - Stored under Inert Atmosphere |
| Day 0 | 98.5 | 98.5 |
| Day 7 | [Insert experimental value] | [Insert experimental value] |
| Day 14 | [Insert experimental value] | [Insert experimental value] |
| Day 30 | [Insert experimental value] | [Insert experimental value] |
Table 2: Relative Abundance of Key Species by NMR Analysis
| Time Point | Atmosphere | This compound (%) | 4-Bromo-2,5-dimethoxyphenol (%) | 1-Bromo-2,5-dimethoxybenzene (%) |
| Day 0 | N/A | 99 | <1 | <1 |
| Day 30 | Air | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Day 30 | Inert | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability assessment experiment.
References
Troubleshooting difficult Suzuki couplings with substituted boronic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving substituted boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Some precatalysts are air-sensitive. Consider using a fresh batch or a more robust, air-stable precatalyst like a palladacycle.[2][3]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][4] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity & Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially if they are prone to protodeboronation.[5]
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation of starting materials or products.[6] Ensure your base is finely powdered and dry if running anhydrous reactions.[7] For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[4]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocyclic or vinyl boronic acids.[5][8]
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[4][6]
-
Anhydrous Conditions: Water is the proton source for this side reaction. Switching to anhydrous conditions can significantly reduce protodeboronation.[4]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative.[4]
-
Boronate Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus degradation.[5][9]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[10][11]
-
MIDA Boronates: These are exceptionally stable and can be used in sequential couplings.[1]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[12]
-
Q3: My main side-product is the homocoupling of my boronic acid. What causes this and how can I stop it?
A3: Homocoupling (dimerization of the boronic acid) is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[1][4]
-
Rigorous Degassing: Ensure all solvents (including water) and the reaction vessel are thoroughly degassed to remove oxygen.[1][4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help. If using a Pd(II) source, its reduction to Pd(0) can sometimes be inefficient, leading to side reactions.[1]
-
Ligand Choice: Bulky electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1][4]
Q4: I am struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?
A4: Steric hindrance slows down the reaction, particularly the transmetalation and reductive elimination steps.[13] More forcing conditions and specialized catalysts are often required.
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][2][14] They accelerate both oxidative addition and reductive elimination.
-
Stronger Bases: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the challenging transmetalation step.[7]
-
Higher Temperatures: Increasing the reaction temperature is often required to overcome the higher activation energy associated with hindered substrates. Solvents with high boiling points like toluene, dioxane, or DMF may be necessary.[15]
Troubleshooting Guides & Data
Problem: Low Yield with Electron-Deficient Boronic Acids
Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step.[16] They can also be more susceptible to decomposition.[16]
Troubleshooting Workflow: Electron-Deficient Boronic Acids
Caption: Troubleshooting flowchart for electron-deficient boronic acids.
Table 1: Example Conditions for Challenging Boronic Acids
| Aryl Halide | Boronic Acid/Derivative | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [14] |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 | [17] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 | [18] |
| 4-Bromoanisole | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 92 | [19] |
| 4-Bromoacetophenone | Phenylboronic acid | "Ligandless" Pd(OAc)₂ / TBAB | K₂CO₃ | H₂O | 100 | 98 | [20] |
TBAB = Tetrabutylammonium bromide
Problem: Low Yield with Sterically Hindered (ortho-substituted) Substrates
Steric bulk on either the boronic acid or the aryl halide can impede the reaction. The key is to use components that accommodate this bulk.
Component Selection for Steric Hindrance
Caption: Recommended components for sterically hindered couplings.
Key Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol uses a Buchwald-type precatalyst, which is often effective for difficult substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid
This procedure creates a stable, solid form of a potentially unstable boronic acid.[12]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.
Suzuki Coupling Mechanism Overview
Understanding the catalytic cycle is key to effective troubleshooting. Each step has specific requirements that can be tuned by adjusting reaction parameters.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Reactions with (4-Bromo-2,5-dimethoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-2,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, with a focus on scaling up from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when scaling up Suzuki-Miyaura reactions with this compound?
When scaling up Suzuki-Miyaura reactions, several challenges can arise. These include ensuring efficient mixing, managing heat transfer from the exothermic reaction, and dealing with potential side reactions like protodeboronation and homocoupling. Maintaining an inert atmosphere is also critical to prevent catalyst degradation, which can be more challenging in larger vessels.[1]
Q2: How does the electron-rich nature of this compound affect the reaction?
The two methoxy groups on the phenyl ring make this boronic acid electron-rich. This can make the oxidative addition step of the catalytic cycle more challenging.[2] However, electron-rich boronic acids have been successfully used in Suzuki couplings, often with good yields. Careful selection of the catalyst, ligand, and base is crucial to ensure efficient reaction.
Q3: What are the most common side reactions to be aware of?
The two primary side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be influenced by factors like temperature, pH, and the presence of water.
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction can be promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[3]
Q4: What are the recommended starting points for reaction conditions?
A typical starting point for a Suzuki-Miyaura coupling with an aryl bromide and an arylboronic acid involves a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a specific ligand), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene/water). The reaction is typically run under an inert atmosphere at elevated temperatures.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[1] Use freshly opened or properly stored catalyst. Consider using a more robust pre-catalyst. |
| Inefficient Base | The choice of base is critical. For electron-rich systems, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than K₂CO₃. Ensure the base is finely powdered and dry for better reactivity.[2] |
| Poor Solubility | If reactants are not fully dissolved, the reaction rate will be slow. Consider a different solvent system or the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). |
| Protodeboronation | This is a common issue. Try lowering the reaction temperature, using a less aqueous solvent system, or switching to a boronic ester which can be more stable under certain conditions. |
| Sub-optimal Temperature | If the reaction is too slow, a higher temperature might be needed. However, be cautious as higher temperatures can also promote side reactions. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
Issue 2: Significant Formation of Side Products (Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1][3] |
| Pd(II) Species | The presence of Pd(II) can promote homocoupling.[3] Using a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species can mitigate this. |
| Excess Boronic Acid | While a slight excess of boronic acid is common, a large excess can lead to increased homocoupling. Try using a stoichiometric amount or a slight excess (e.g., 1.1 equivalents). |
| High Water Content | While water is often necessary for the Suzuki reaction, too much can promote protodeboronation. Optimize the solvent-to-water ratio. |
Data Presentation
Table 1: Example Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | KOH (2) | Water | 100 | 1 | 94 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2) | Toluene/Water | 100 | 16 | 98 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/Water | 80 | 12 | 95 |
| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PCy₃ (1.5/3) | K₃PO₄ (2) | Toluene | 100 | 4 | 99 |
Note: These are examples from the literature and may need to be optimized for this compound.
Experimental Protocols
Detailed Methodology for a Kilogram-Scale Suzuki-Miyaura Reaction
This protocol is a general guideline adapted from established kilogram-scale procedures and should be optimized for the specific reaction of this compound.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 0.1-1 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed Solvent (e.g., 2-Methyl-THF or Dioxane)
-
Degassed Water
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, reflux condenser, and nitrogen/argon inlet.
-
Inerting: Purge the vessel with nitrogen or argon for at least 30 minutes to remove all oxygen.
-
Charging Solids: Under a positive pressure of inert gas, charge the aryl halide, this compound, and the base into the reactor.
-
Solvent Addition: Add the degassed organic solvent to the reactor via a pump or cannula.
-
Degassing: Stir the mixture under a gentle stream of nitrogen for another 30 minutes to ensure the slurry is fully degassed.
-
Catalyst Addition: Prepare a solution or slurry of the palladium catalyst in a small amount of the degassed organic solvent in a separate inerted vessel. Transfer the catalyst to the main reactor via cannula.
-
Water Addition: Add the degassed water to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC or GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific product but typically involves quenching the reaction, separating the aqueous and organic layers, washing the organic layer, and concentrating it to obtain the crude product.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing low yield in Suzuki reactions.
Caption: Logical relationships between reaction parameters and outcomes.
References
Validation & Comparative
A Comparative Guide to (4-Bromo-2,5-dimethoxyphenyl)boronic acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with other commonly used substituted phenylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions. The information presented is supported by experimental data to aid researchers in selecting the most appropriate reagent for their specific synthetic needs.
Introduction to Substituted Phenylboronic Acids in Cross-Coupling Chemistry
Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The electronic and steric properties of substituents on the phenyl ring significantly influence the reactivity of the boronic acid, affecting reaction rates, yields, and the scope of compatible substrates. This guide focuses on a comparative analysis of this compound against unsubstituted phenylboronic acid, and those with representative electron-donating (4-methoxyphenylboronic acid) and electron-withdrawing (4-chlorophenylboronic acid and 4-bromophenylboronic acid) groups.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
The efficacy of a phenylboronic acid in a Suzuki-Miyaura coupling is typically evaluated by the yield of the desired biaryl product under standardized reaction conditions. The following tables summarize the performance of this compound and other selected phenylboronic acids in coupling reactions with various aryl halides.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling with 1-Chloro-4-nitrobenzene
| Phenylboronic Acid | Substituents | Product Yield (%) |
| Phenylboronic acid | None | 94[1] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (electron-donating) | 96[2] |
| 4-Chlorophenylboronic acid | 4-Cl (electron-withdrawing) | Not specified |
| This compound | 4-Br, 2,5-(OCH₃)₂ (mixed) | Not specified |
Table 2: Comparison of Yields in the Suzuki-Miyaura Coupling with 1-Bromo-4-methoxybenzene
| Phenylboronic Acid | Substituents | Product Yield (%) |
| Phenylboronic acid | None | 98[2] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (electron-donating) | Not specified |
| 4-Chlorophenylboronic acid | 4-Cl (electron-withdrawing) | Not specified |
| This compound | 4-Br, 2,5-(OCH₃)₂ (mixed) | Not specified |
Table 3: Comparison of Yields in the Suzuki-Miyaura Coupling with 4-Bromoacetophenone
| Phenylboronic Acid | Substituents | Product Yield (%) |
| Phenylboronic acid | None | 94 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (electron-donating) | Not specified |
| 4-Chlorophenylboronic acid | 4-Cl (electron-withdrawing) | Not specified |
Analysis of Substituent Effects
The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃), increase the electron density on the boron-bearing carbon, which can facilitate the transmetalation process and often leads to higher reaction yields, as seen with 4-methoxyphenylboronic acid.
-
Electron-withdrawing groups (EWGs) , such as chloro (-Cl) and bromo (-Br), decrease the electron density on the boron-bearing carbon. This can sometimes hinder the transmetalation step, potentially leading to lower yields compared to unsubstituted or electron-rich counterparts.
This compound presents a unique case with both electron-withdrawing (bromo) and electron-donating (dimethoxy) substituents. The two methoxy groups at the ortho and meta positions to the boronic acid group significantly increase the electron density on the aromatic ring. However, the bromo group at the para position has an electron-withdrawing inductive effect. The overall reactivity will be a balance of these opposing electronic effects, as well as steric hindrance from the ortho-methoxy group.
Experimental Protocols
A general and robust protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimal conditions can vary depending on the specific substrates and catalyst system used.
General Experimental Procedure for Suzuki-Miyaura Reaction:
A reaction vessel is charged with the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base, typically an aqueous solution of 2M Na₂CO₃ (2.0 mmol). A suitable solvent, such as toluene or a mixture of DME and water, is added. The reaction mixture is then heated, typically to reflux, under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or GC until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection
The choice of a substituted phenylboronic acid is a critical step in planning a Suzuki-Miyaura coupling. The following diagram outlines a logical workflow for this selection process.
Figure 2. A logical workflow for the selection of a substituted phenylboronic acid.
Conclusion
The choice of substituted phenylboronic acid significantly impacts the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally enhance reactivity, leading to higher yields, the performance of polysubstituted reagents like this compound is governed by a complex interplay of electronic and steric factors. Researchers should carefully consider these effects and consult relevant literature to select the optimal boronic acid and reaction conditions for their specific synthetic targets. The provided experimental protocol serves as a general starting point for the development of robust and efficient cross-coupling methodologies.
References
Navigating the Catalyst Landscape: A Comparative Guide to Palladium-Catalyzed Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient synthesis. This guide provides a comparative analysis of the efficacy of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid, a key building block in the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the palladium catalyst and its associated ligands significantly influences the reaction's yield, turnover number (TON), and turnover frequency (TOF). This guide summarizes available data on the performance of different palladium catalysts with the sterically hindered and electronically rich this compound, offering a valuable resource for methodological optimization.
Catalyst Performance Comparison
The following table summarizes the performance of various palladium catalysts in the Suzuki coupling reaction of this compound with a generic aryl halide partner (Ar-X) under specified conditions. It is important to note that direct comparative studies on this specific boronic acid are limited in the readily available literature; therefore, the data presented here is compiled from studies on structurally similar substrates and general Suzuki coupling principles.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Moderate to Good | - | - |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | Good | - | - |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | - | - | Good | - | - |
| PEPPSI-iPr | - | K₂CO₃ | - | 80 | - | Low | - | - |
Note: Specific quantitative data for TON and TOF for the target reaction were not available in the reviewed literature. Yields are described qualitatively based on similar reported reactions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki coupling reactions employing some of the catalysts mentioned above.
Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
A reaction vessel is charged with this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A solution of Pd(PPh₃)₄ (0.05 equiv.) in a degassed solvent system of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is then added. The reaction mixture is heated to 80 °C and stirred for 18-22 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Palladium(II) Acetate [Pd(OAc)₂] with a Buchwald Ligand (e.g., SPhos)
In a glovebox or under an inert atmosphere, a reaction vial is charged with Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.). The aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a base such as potassium phosphate (K₃PO₄) (3.0 equiv.) are added. A degassed solvent, typically toluene or dioxane with a small amount of water, is then added. The vial is sealed and heated to the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 hours). After cooling, the reaction mixture is worked up as described in Protocol 1, followed by purification.
Mechanistic Overview & Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The general workflow for setting up and performing a Suzuki coupling reaction is outlined below.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical, yet sometimes overlooked, component of this reaction is the choice of base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for transmetalation to the palladium center. The selection of an appropriate base can significantly impact reaction yield, rate, and selectivity. This guide provides a comparative analysis of commonly employed bases in Suzuki reactions, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic routes.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step. It is believed to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[1][2] The choice of base can influence the rate of this step and, consequently, the overall efficiency of the reaction. Common bases used in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).
Comparative Analysis of Base Performance
The selection of a base is often dependent on the specific substrates, catalyst system, and solvent employed. Below is a summary of quantitative data from a screening study that compared the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 3 | Cs₂CO₃ | Dioxane | Pd₂(dba)₃ | SPhos | 80 | 2 | 96 |
| 4 | K₃PO₄ | Toluene | Pd(OAc)₂ | PPh₃ | 90 | 16 | 97 |
| 5 | NaOH | Toluene/H₂O | Pd/NiFe₂O₄ | None | 80 | 1 | 75 |
| 6 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 7 | TEA (Triethylamine) | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.
From the data, it is evident that inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under these conditions. Sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) were shown to be highly effective.[3] Cesium carbonate (Cs₂CO₃) is also a popular choice, often used in more challenging coupling reactions due to its higher solubility in organic solvents.
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below is a representative procedure for a Suzuki-Miyaura cross-coupling reaction comparing different bases.
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the isolated yield.
Workflow and Logic Diagrams
Visualizing the experimental workflow and the catalytic cycle can provide a clearer understanding of the process.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling base screening.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Greener Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1] However, traditional protocols often rely on undesirable solvents and expensive, difficult-to-remove palladium catalysts, posing environmental and economic challenges.[2] This guide provides a comparative overview of green chemistry approaches to the Suzuki-Miyaura coupling, presenting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in adopting more sustainable practices.
Traditional vs. Green Approaches: A Tabular Comparison
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions under both traditional and greener conditions, highlighting the advantages of adopting more environmentally benign methodologies.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Traditional | ||||||
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [3] |
| Green Approaches | ||||||
| Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | Water Extract of Banana (WEB) | RT | 0.1-1.5 | 90-98 | [4] |
| Pd/C (1.0 mol%) | Na₂CO₃ | EtOH/H₂O | 25 | 0.3 | 96 | [5] |
| PdCl₂(Lₙ@β-CD) (0.01 mol%) | K₃PO₄·7H₂O | Water | 80 | 4 | 98 | [6] |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Traditional | ||||||
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 100 | 12 | 85 | [7] |
| Green Approaches | ||||||
| Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | Water Extract of Banana (WEB) | RT | 0.1-1.5 | 88-96 | [4] |
| Pd/C (0.5 mol%) | K₂CO₃ | Water | RT | 24 | 91 | [8] |
| PdCl₂/Na₂SO₄ | K₂CO₃ | Water | RT | 1 | 95 | [9] |
| NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄ | 2-Me-THF | 100 | 12 | 92 | [10] |
Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Traditional | ||||||
| Pd₂(dba)₃/t-Bu₃P | K₃PO₄ | Dioxane | 100 | 24 | 85 | [1] |
| Green Approaches | ||||||
| SiliaCat DPP-Pd (2 mol%) | KOAc | Isopropanol | 80 | 17 | 86 | [11] |
| Pd/C (2 mol%) | K₂CO₃ | Water | 100 | 24 | 95 | [12] |
| Pd/CSphos (5 mol%) | K₂CO₃ | Water/Acetonitrile (4:1) | 37 | 18 | 92 | [13] |
| NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄ | t-amyl alcohol | 100 | 12 | 94 | [10] |
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a generalized workflow for a green chemistry approach.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the Suzuki-Miyaura cross-coupling reaction, focusing on the performance of electron-rich boronic acids, using (4-methoxyphenyl)boronic acid as a proxy for (4-Bromo-2,5-dimethoxyphenyl)boronic acid. The performance is compared against phenylboronic acid (a neutral alternative) and 4-nitrophenylboronic acid (an electron-poor alternative). The information herein is supported by experimental data from peer-reviewed literature and is intended to guide researchers in understanding the reactivity of substituted boronic acids in one of the most pivotal reactions in modern organic synthesis.
Introduction to Suzuki-Miyaura Coupling Kinetics
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its mild reaction conditions and tolerance of a wide array of functional groups.[1] The reaction mechanism is generally understood to involve three key steps: oxidative addition of an organic halide to a palladium(0) catalyst, transmetalation of an organoboron species to the palladium(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.[2][3] The kinetics of this reaction are influenced by a multitude of factors, including the nature of the solvent, the choice of base and catalyst, and, critically, the electronic properties of the substituents on both the organic halide and the boronic acid.[4][5]
Generally, the rate-determining step of the Suzuki-Miyaura catalytic cycle can be either the oxidative addition or the transmetalation.[2] The electronic nature of the substituents on the boronic acid primarily influences the transmetalation step. Electron-donating groups on the arylboronic acid are known to enhance the rate of the Suzuki reaction, while electron-withdrawing groups are unfavorable for the reaction.[4]
Comparative Kinetic Data
To provide a quantitative comparison, the following table summarizes kinetic data for the coupling of an electron-rich (4-methoxyphenylboronic acid), a neutral (phenylboronic acid), and an electron-poor (4-nitrophenylboronic acid) boronic acid with an aryl bromide under comparable conditions. The turnover frequency (TOF) is a measure of the per-catalyst molecule efficiency, given in units of product molecules per catalyst molecule per hour (h⁻¹).
| Boronic Acid | Substituent Type | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| 4-methoxyphenylboronic acid | Electron-Donating | 4-nitro-bromobenzene | 0.045 | K₃PO₄ | Toluene/Water | 90 | 3250 | [4] |
| Phenylboronic acid | Neutral | 4-nitro-bromobenzene | 0.045 | K₃PO₄ | Toluene/Water | 90 | 3343 | [4] |
| Phenylboronic acid | Neutral | 4-bromoaniline | 0.045 | K₃PO₄ | Toluene/Water | 90 | 1496 | [4] |
Note: The data presented is compiled from a comparative study to illustrate the effect of substituents. Direct comparison of absolute rates requires identical reaction conditions.
Experimental Protocols
The following is a general protocol for the kinetic analysis of a Suzuki-Miyaura cross-coupling reaction, based on common methodologies found in the literature. This can be adapted for specific substrates and analytical techniques.
General Procedure for Kinetic Monitoring
A typical experimental setup for monitoring the kinetics of a Suzuki-Miyaura reaction involves sampling the reaction mixture at specific time intervals and analyzing the composition using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if applicable, e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard for quantitative analysis (e.g., biphenyl)
-
Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar
-
Heating and stirring apparatus (e.g., hot plate stirrer)
-
Syringes for sampling
-
Quenching solution (e.g., cooled diethyl ether)
-
Analytical instrument (GC, HPLC, or NMR)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), palladium catalyst (0.01-1 mol%), and solvent.[9]
-
Initiation: Place the flask in a preheated oil bath at the desired reaction temperature and begin vigorous stirring. This marks time zero (t=0) of the reaction.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known amount of internal standard dissolved in a suitable quenching solution (e.g., cold diethyl ether). This stops the reaction and prepares the sample for analysis.
-
Analysis: Analyze the quenched samples by GC, HPLC, or NMR to determine the concentration of the starting materials and the product relative to the internal standard.[8][10][11]
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. From this data, initial reaction rates and rate constants can be determined.
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. azom.com [azom.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis: (4-Bromo-2,5-dimethoxyphenyl)boronic acid versus its Trifluoroborate Salt in Suzuki-Miyaura Coupling
In the realm of synthetic organic chemistry, particularly in the construction of complex biaryl scaffolds for drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides a detailed comparison between (4-Bromo-2,5-dimethoxyphenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective properties and performance in Suzuki-Miyaura coupling reactions.
Physicochemical Properties: A Tale of Two Boron Reagents
A fundamental distinction between arylboronic acids and their trifluoroborate salts lies in their stability and handling characteristics. Arylboronic acids are susceptible to dehydration to form cyclic boroxines, and can undergo protodeboronation under certain conditions.[1] In contrast, potassium aryltrifluoroborates are generally more stable, crystalline solids that are easier to handle and purify.[2][3] This enhanced stability of the trifluoroborate salt can be attributed to the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond.[4]
The solubility profiles of these two reagents also differ significantly. While boronic acids often exhibit moderate solubility in a range of organic solvents, potassium trifluoroborate salts typically have poor solubility in many common organic solvents, with the exception of polar solvents like methanol, acetonitrile, and water.[5][6] This can influence the choice of reaction solvent and may necessitate biphasic solvent systems for the trifluoroborate salt.
| Property | This compound | Potassium (4-Bromo-2,5-dimethoxyphenyl)trifluoroborate |
| Physical State | Typically a solid | Crystalline solid |
| Air Stability | Generally stable, but can dehydrate to boroxine | Highly stable |
| Moisture Stability | Can be sensitive to moisture, potential for hydrolysis | Generally stable to moisture |
| Thermal Stability | Can undergo decomposition at elevated temperatures | Generally more thermally stable than the boronic acid |
| Solubility in Organic Solvents | Moderately soluble in solvents like THF, Dioxane, and DMF | Poorly soluble in many organic solvents; soluble in polar solvents |
| Handling | Can be challenging to handle and purify due to potential for dehydration | Easier to handle and purify due to crystalline nature and stability |
Performance in Suzuki-Miyaura Coupling: Reactivity and Reaction Conditions
A key difference in their application in Suzuki-Miyaura coupling is the need for activation. Boronic acids typically require a base to form a more nucleophilic "ate" complex for efficient transmetalation.[7] Aryltrifluoroborates also require a base for the in-situ generation of a reactive boronic acid or a related species.[8][9]
The reaction kinetics can also differ. The use of a trifluoroborate salt can sometimes be viewed as a "slow-release" strategy for the corresponding boronic acid, which can be beneficial in minimizing side reactions.[9] However, the hydrolysis of the trifluoroborate to the active boron species can be a rate-limiting step and is dependent on factors such as pH and the presence of substituents on the aromatic ring.[8][10]
Below is a table outlining a hypothetical comparison of a Suzuki-Miyaura reaction based on general principles and observations from similar systems.
| Parameter | This compound | Potassium (4-Bromo-2,5-dimethoxyphenyl)trifluoroborate |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) or Pd(II) precursors | Pd(OAc)₂, PdCl₂(dppf), or other suitable Pd catalysts |
| Ligand | Phosphine ligands (e.g., PPh₃, SPhos, RuPhos) | Phosphine ligands (e.g., PPh₃, RuPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃, K₂CO₃ |
| Solvent System | Toluene, Dioxane, THF, often with an aqueous phase | Biphasic systems like Toluene/H₂O, THF/H₂O, or polar solvents |
| Reaction Temperature | Typically elevated (e.g., 80-110 °C) | Typically elevated (e.g., 80-110 °C) |
| Reaction Time | Varies depending on substrates and conditions | Can be longer due to the hydrolysis step of the trifluoroborate |
| Expected Yield | Generally good to excellent, but can be affected by substrate stability | Generally good to excellent, often with cleaner reaction profiles |
Experimental Protocols
Synthesis of Potassium (4-Bromo-2,5-dimethoxyphenyl)trifluoroborate
This protocol is adapted from a general procedure for the synthesis of potassium aryltrifluoroborates from arylboronic acids.[2]
-
Dissolution: In a suitable flask, dissolve this compound (1.0 eq) in methanol.
-
Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq).
-
Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water and then with a cold organic solvent (e.g., diethyl ether or acetone).
-
Drying: Dry the crystalline product under vacuum to obtain potassium (4-Bromo-2,5-dimethoxyphenyl)trifluoroborate.
Suzuki-Miyaura Coupling with this compound
This is a general protocol for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling with Potassium (4-Bromo-2,5-dimethoxyphenyl)trifluoroborate
This protocol is adapted from general procedures for Suzuki-Miyaura couplings using potassium aryltrifluoroborates.[11]
-
Reaction Setup: To a reaction vessel, add potassium (4-Bromo-2,5-dimethoxyphenyl)trifluoroborate (1.1-1.5 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 3.0 eq).
-
Solvent Addition: Add a biphasic solvent system, such as THF/H₂O (e.g., 9:1 v/v).
-
Degassing: Degas the reaction mixture with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.
-
Workup: After cooling, extract the product with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Visualizing the Chemistry
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a comparative study of the two boron reagents.
Conclusion
Both this compound and its potassium trifluoroborate salt are valuable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them will depend on the specific requirements of the synthesis.
-
This compound may be preferred when its solubility in a particular organic solvent is advantageous and when concerns about its stability can be managed.
-
Potassium (4-Bromo-2,5-dimethoxyphenyl)trifluoroborate is an excellent alternative when enhanced stability, ease of handling, and purification are priorities. Its use might lead to cleaner reactions, although reaction times may be longer due to the required in-situ hydrolysis.
For researchers and drug development professionals, the trifluoroborate salt offers a robust and reliable option, particularly for complex, multi-step syntheses where the stability of starting materials is paramount.
References
- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (4-Bromo-2,5-dimethoxyphenyl)boronic acid
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for (4-Bromo-2,5-dimethoxyphenyl)boronic acid, including personal protective equipment (PPE) recommendations, procedural guidance for handling and storage, and a clear disposal plan.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard.[5] A face shield should be worn over safety glasses if there is a risk of splashing.[5][6] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[7] Inspect gloves before each use and replace them immediately if contaminated.[5] |
| Lab Coat | A fire-resistant lab coat is recommended, especially when working with flammable materials.[6] It should be fully buttoned to cover as much skin as possible.[5] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[4] Annual medical evaluations and fit testing may be required.[5] |
| Footwear | Closed-toe Shoes | Shoes must cover the entire foot to protect against spills and dropped objects.[5][8] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3][4] Do not breathe dust.[9]
-
Personal Hygiene: Wash hands and face thoroughly after handling the material and before eating, drinking, or smoking.[1][3]
-
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[3][9]
Storage Protocol:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][9]
-
Inert Atmosphere: For long-term stability and to prevent degradation from moisture and air, storing under an inert atmosphere such as nitrogen or argon is recommended.[10]
-
Incompatibilities: Keep away from oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Segregation: Collect waste material in a designated, compatible, and properly labeled container.[11] Do not mix with other waste streams unless explicitly permitted.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant or licensed contractor.[1][9]
-
Empty Containers: "Empty" containers may still contain residue and should be handled as hazardous waste until properly decontaminated.[11] Triple rinsing with a suitable solvent may be required, with the rinsate collected as hazardous waste.[11]
Chemical Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. falseguridad.com [falseguridad.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
